molecular formula C7H5N5 B1305152 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89975-57-5

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B1305152
CAS No.: 89975-57-5
M. Wt: 159.15 g/mol
InChI Key: XBKLUCYMMSKAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C7H5N5 and its molecular weight is 159.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-5-4-10-6-1-2-11-12(6)7(5)9/h1-2,4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKLUCYMMSKAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384557
Record name 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89975-57-5
Record name 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINOPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis protocols for 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in numerous biologically active molecules. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of reaction pathways and experimental workflows.

Core Synthesis Strategy: Condensation of 5-Aminopyrazoles

The primary and most effective method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds.[1] For the specific synthesis of this compound and its derivatives, the reaction of a suitably substituted 5-aminopyrazole with a malononitrile derivative is a key strategy. This approach often provides high regioselectivity, favoring the formation of the 7-amino isomer over the 5-amino counterpart, particularly under microwave-assisted conditions.[2]

One pivotal approach involves the reaction of N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamide with benzylidene malononitrile under microwave irradiation, which selectively yields the 7-aminopyrazolo[1,5-a]pyrimidine derivative.[2] The structure of the resulting products can be unambiguously confirmed through various spectroscopic techniques, including mass spectrometry, IR, and NMR, with single-crystal X-ray diffraction providing definitive structural evidence.[2]

Experimental Protocols

This section details the experimental procedures for the synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives. The following protocol is a representative example based on the condensation of a 5-aminopyrazole with an arylpropenone.

Protocol 1: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Reaction Setup: A mixture of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1 mmol) and the appropriate arylpropenone (enaminone) (1 mmol) is prepared in glacial acetic acid (10 mL).

  • Reaction Execution: The reaction mixture is heated at reflux for a specified duration (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is allowed to cool to room temperature. The precipitated solid product is collected by filtration, washed with ethanol, and then dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as a DMF-ethanol mixture.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, providing a clear comparison of different reaction conditions and outcomes.

Table 1: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

ProductAryl SubstituentReaction Time (h)Yield (%)Melting Point (°C)
9a p-Fluorophenyl385260-262
9b p-Nitrophenyl292>300
9c Naphthyl488278-280
9d Thiophen-2-yl390255-257

Table 2: Characterization Data for 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

AnalysisData
Molecular Formula C₁₇H₁₀N₄S
Molecular Weight 302.35 g/mol
Melting Point 237-239 °C
IR (cm⁻¹) 2222 (CN)
MS (m/z) 302 (M)⁺
¹H-NMR (δ, ppm) 7.45 (t, 1H), 7.62-7.70 (m, 3H), 8.06 (d, 1H), 8.20 (d, 2H), 8.24 (d, 1H), 8.63 (d, 1H), 8.82 (d, 1H)
Elemental Analysis Calculated: C, 67.53; H, 3.33; N, 18.53; S, 10.61. Found: C, 67.64; H, 3.47; N, 18.47; S, 10.43

Visualizing the Synthesis

The following diagrams illustrate the chemical pathway and a general workflow for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Derivative Condensation Condensation Reaction (e.g., Microwave Irradiation) 5-Aminopyrazole->Condensation Malononitrile Malononitrile Derivative Malononitrile->Condensation TargetMolecule 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile Condensation->TargetMolecule + H₂O + Other byproducts G start Start reactants Mix 5-Aminopyrazole and Malononitrile Derivative in Solvent start->reactants reaction Heat Reaction Mixture (Reflux or Microwave) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Precipitate Product monitoring->workup Complete filtration Filter Crude Product workup->filtration purification Recrystallize from Suitable Solvent filtration->purification characterization Characterize Product (NMR, MS, IR, etc.) purification->characterization end End characterization->end

References

A Technical Guide to the Physicochemical Properties of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound are not extensively available in the public domain, the following table summarizes available predicted values and data for structurally related analogs.

PropertyValueSource
Molecular Formula C₇H₅N₅PubChem
Molecular Weight 159.15 g/mol PubChem
Predicted XlogP 0.2PubChem[1]
Melting Point (°C) Data not available for the specific compound. However, substituted pyrazolo[1,5-a]pyrimidines exhibit a wide range of melting points, for example, 2-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile melts at 237-239 °C.[2]N/A
Aqueous Solubility Data not available. The pyrazolo[1,5-a]pyrimidine core can be modified to improve aqueous solubility.[3][4]N/A
pKa Data not available. The pyrazolo[1,5-a]pyrimidine scaffold contains basic nitrogen atoms, and their pKa can be determined by potentiometric titration.N/A

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug discovery and development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Mel-Temp apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered using a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the Mel-Temp apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).[5][6]

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

  • Shake-flask or orbital shaker

  • Vials with screw caps

  • Analytical balance

  • pH meter

  • Filtration apparatus (e.g., syringe filters with low protein binding)

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[7][8][9][10]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. For a basic compound, it refers to the pKa of its conjugate acid.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Beaker

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve an accurately weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.[11][12][13]

logP Determination (HPLC Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.

Apparatus:

  • HPLC system with a reverse-phase column (e.g., C18)

  • UV detector

  • Mobile phase (e.g., a mixture of buffer and an organic solvent like acetonitrile or methanol)

  • A set of standard compounds with known logP values

Procedure:

  • Prepare a series of mobile phases with varying organic solvent concentrations.

  • Inject the test compound and a set of standards with known logP values onto the HPLC column.

  • Determine the retention time (t_R_) for each compound at each mobile phase composition.

  • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the void time.

  • Extrapolate the retention to 100% aqueous mobile phase to determine the log k'w value.

  • Create a calibration curve by plotting the known logP values of the standard compounds against their determined log k'w values.

  • Use the calibration curve to determine the logP of the test compound from its log k'w value.[2][14][15][16]

Signaling Pathway Involvement

7-Aminopyrazolo[1,5-a]pyrimidine derivatives are a well-established class of protein kinase inhibitors, demonstrating activity against a range of kinases involved in critical cellular signaling pathways, particularly in the context of cancer and inflammatory diseases.[3][17]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Derivatives of 7-aminopyrazolo[1,5-a]pyrimidine have been shown to be potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are key mediators of angiogenesis and cell proliferation.

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK VEGFR / PDGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream ATP -> ADP Ligand Growth Factor (VEGF / PDGF) Ligand->RTK Response Angiogenesis, Cell Proliferation Downstream->Response Compound 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile Derivative Compound->RTK Inhibition Dual_Inhibition cluster_cdk Cell Cycle Regulation cluster_trk Cell Survival & Proliferation Compound Pyrazolo[1,5-a]pyrimidine Derivative CDK2 CDK2 / Cyclin E/A Compound->CDK2 Inhibition TRKA TRKA Compound->TRKA Inhibition G1S G1/S Phase Transition CDK2->G1S Cell_Proliferation Cell_Proliferation G1S->Cell_Proliferation PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival PI3K_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_TCR B-cell / T-cell Receptor PI3Kd PI3Kδ BCR_TCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 ATP -> ADP PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT Immune_Response Immune Cell Activation, Proliferation, Survival AKT->Immune_Response Compound Pyrazolo[1,5-a]pyrimidine Derivative Compound->PI3Kd Inhibition

References

An In-depth Technical Guide to the Structural Characterization of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural characterization of 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The methodologies detailed herein are essential for researchers, scientists, and professionals in the field to unambiguously confirm the molecular structure and purity of this compound and its derivatives.

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and antiviral agents.[1][3][4] Accurate structural elucidation is a critical step in the synthesis and development of novel therapeutic agents based on this framework. The primary techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). It is also invaluable in identifying reaction products and potential impurities.[1]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common method for this class of compounds, typically in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Presentation:

ParameterValueReference
Molecular FormulaC₇H₅N₅[5]
Molecular Weight159.15 g/mol [6]
Monoisotopic Mass159.05449 Da[5]
Predicted [M+H]⁺160.06177 m/z[5]
Predicted [M+Na]⁺182.04371 m/z[5]
Predicted [M-H]⁻158.04721 m/z[5]

Note: The predicted m/z values are theoretical and may vary slightly in experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of the molecule.[1]

Experimental Protocol:

  • Sample Preparation: The compound is dissolved in a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and has a well-characterized residual solvent peak.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly Tetramethylsilane (TMS). Coupling constants (J) in ¹H NMR provide information about the connectivity of protons.

Data Presentation (Illustrative for related derivatives):

ProtonTypical Chemical Shift (δ, ppm)Multiplicity
Pyrimidine H-58.7-8.8d
Pyrimidine H-68.0-8.1d
Amino (-NH₂)~7.0-8.0br s
Aromatic H (substituents)7.3-8.6m

Note: 'd' denotes a doublet, 'br s' a broad singlet, and 'm' a multiplet. Actual chemical shifts will vary based on substitution and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation. For this compound, key functional groups include the amino (-NH₂) group and the nitrile (-C≡N) group.[1][8]

Experimental Protocol:

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The positions of absorption bands (in wavenumbers, cm⁻¹) are correlated with specific molecular vibrations.

Data Presentation:

Functional GroupCharacteristic Absorption Band (cm⁻¹)Reference
N-H stretch (amino group)3450 - 3250[8]
C≡N stretch (nitrile group)2230 - 2200[7][8]
C=O (amide, if present as impurity or derivative)~1665[8]
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, offering a three-dimensional model of the molecule with precise bond lengths and angles. This technique is considered the gold standard for unambiguous structure determination.[1]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system, often through slow evaporation.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

Data Presentation:

The output of an X-ray diffraction experiment is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and other structural parameters. This data is often visualized as a 3D molecular model.

Visualizations

To further clarify the relationships between these characterization techniques, the following diagrams illustrate the general workflow and the logic of structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR XRay Single-Crystal X-ray Diffraction Purification->XRay MW Molecular Weight & Formula MS->MW Structure Connectivity & 3D Structure NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups XRay->Structure Final Confirmed Structure MW->Final Structure->Final FunctionalGroups->Final

Caption: Workflow for the synthesis and structural characterization of a chemical compound.

G start Is the molecular weight correct? nmr NMR Spectroscopy start->nmr Yes re_evaluate Re-evaluate Synthesis/ Purification start->re_evaluate No ms Mass Spectrometry ms->start nmr_check Are the ¹H and ¹³C NMR spectra consistent with the proposed structure? ir IR Spectroscopy nmr_check->ir Yes nmr_check->re_evaluate No nmr->nmr_check ir_check Does the IR spectrum show characteristic peaks for key functional groups? final_confirmation Structure Confirmed ir_check->final_confirmation Yes ir_check->re_evaluate No ir->ir_check

Caption: Logical flow for the spectroscopic confirmation of a molecular structure.

References

The Rising Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Overview of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in understanding the therapeutic potential of novel pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of several novel pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Cancer Cell Lines

CompoundHCT116 (Colon)MCF-7 (Breast)HepG-2 (Liver)A549 (Lung)HT1080 (Fibrosarcoma)HeLa (Cervical)MOLT-4 (Leukemia)HL-60 (Leukemia)NotesReference
14a 0.0020-------A pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.[1]
Compound 5 ---14896.2574.8--A pyrazolo[3,4-d]pyrimidine derivative.[2]
Compound 7 --------Showed high cytotoxic activity against all tested cell lines.[2]
Compound 5h ------0.930.80A 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine derivative. Compared to Dinaciclib (IC50 = 1.30 µM for MOLT-4 and 1.84 µM for HL-60).[3]
Compound 5i --------A 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine derivative. Comparable to Dinaciclib against MOLT-4 and twice as active against HL-60.[3]
Compound 3f -223.9------Compared to Lapatinib (IC50 = 136.6 µM).[4]

Note: "-" indicates data not available in the cited sources.

Kinase Inhibitory Activity

A primary mechanism behind the anticancer effects of pyrazolo[1,5-a]pyrimidines is their ability to inhibit protein kinases.[5] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in cancer.[5]

Quantitative Kinase Inhibition Data

The table below presents the in vitro inhibitory activity (IC50 values in nM or µM) of pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50NotesReference
SGI-1776 Analog Pim-152 µMInitial hit from virtual screening.[6]
Compound 9a/b, 11a/b Pim-1Nanomolar rangeShowed strong inhibition of BAD phosphorylation in a cell-based assay at 1 µM.[6]
Compound 6d CDK20.55 µMA pyrazolo[1,5-a]pyrimidine derivative.[7]
Compound 6d TRKA0.57 µMA pyrazolo[1,5-a]pyrimidine derivative.[7]
Compound 6k CDK2 / TRKA0.09 - 1.58 µM / 0.23 - 1.59 µMA series of pyrazolo[1,5-a]pyrimidine derivatives.[7]
Compound 6m-p CDK2 / TRKA0.09 - 1.58 µM / 0.23 - 1.59 µMA series of pyrazolo[1,5-a]pyrimidine derivatives.[7]
Compound 6r-t CDK2 / TRKA0.09 - 1.58 µM / 0.23 - 1.59 µMA series of pyrazolo[1,5-a]pyrimidine derivatives.[7]
Compound 11g CDK2 / TRKA0.09 - 1.58 µM / 0.23 - 1.59 µMA series of pyrazolo[1,5-a]pyrimidine derivatives.[7]
Compound 6t CDK20.09 µMComparable to Ribociclib (IC50 = 0.07 µM).[7]
Compound 6s TRKA0.45 µMComparable to Larotrectinib (IC50 = 0.07 µM).[7]
Macrocyclic Derivatives TrkA1 - 100 nMA series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives.[8]
Compound 28 TrkA / TrkB / TrkC0.17 nM / 0.07 nM / 0.07 nMA macrocyclic pyrazolo[1,5-a]pyrimidine derivative.[8]
Compound 32 TrkA / TrkB / TrkC1.9 nM / 3.1 nM / 2.3 nMA sulfonamide-substituted macrocyclic derivative.[8]
Compound 36 TrkA / TrkB / TrkC1.4 nM / 2.4 nM / 1.9 nMA sulfonamide-substituted macrocyclic derivative.[8]
Compound 7 PI3Kδ0.475 µMAn indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative.[9]
CPL302253 (54) PI3Kδ2.8 nMAn indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative.[9]
Compound 4k (BS-194) CDK1 / CDK2 / CDK930 nM / 3 nM / 90 nMA pyrazolo[1,5-a]pyrimidine derivative.[10]
Compound 5h CDK222 nMComparable to Dinaciclib (IC50 = 18 nM).[3]
Compound 5i CDK224 nMComparable to Dinaciclib (IC50 = 18 nM).[3]
SI306 SrcLow µMA pyrazolo[3,4-d]pyrimidine derivative, active against glioblastoma cell lines.[11]
Compound 7b RNA Polymerase0.213 µg/mlCompared to Rifampicin (IC50 = 0.244 µg/ml).[12]
Compound 4c MurA3.77 ± 0.2 µg/mLAn arylazopyrazolo[1,5-a]pyrimidine derivative.[13]

Antimicrobial Activity

In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of novel pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains.

Table 3: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMicrobial StrainMIC (µg/mL)NotesReference
4c Escherichia coli1.95An arylazopyrazolo[1,5-a]pyrimidine derivative.[13]
14a Klebsiella pneumoniae125A pyrazolo[1,5-a]pyrimidine derivative.[14]
14f Staphylococcus aureus250A pyrazolo[1,5-a]pyrimidine derivative.[14]
3i Bacillus subtilis312 µMA pyrazolo[1,5-a]pyrimidine derivative.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibition of this reaction by a test compound is quantified.

  • Procedure:

    • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the pyrazolo[1,5-a]pyrimidine derivative at various concentrations in a suitable kinase buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (often containing a radiolabel like [γ-³²P]ATP or [γ-³³P]ATP).

    • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA, phosphoric acid).

    • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done through various methods:

      • Radiometric Assay: Separation of the radiolabeled phosphorylated substrate from the unreacted radiolabeled ATP using phosphocellulose paper or beads, followed by scintillation counting.

      • Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the amount of ADP produced using a coupled enzyme system that generates a fluorescent or luminescent signal.

    • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyrazolo[1,5-a]pyrimidine derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration.

    • Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives and general experimental workflows.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

BRaf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Phosphorylates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Regulates Trk_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TrkReceptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->TrkReceptor Binds & Dimerizes Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway TrkReceptor->Ras_Raf_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway TrkReceptor->PI3K_Akt Activates PLCg PLCγ Pathway TrkReceptor->PLCg Activates NeuronalSurvival Neuronal Survival & Differentiation Ras_Raf_MEK_ERK->NeuronalSurvival PI3K_Akt->NeuronalSurvival SynapticPlasticity Synaptic Plasticity PLCg->SynapticPlasticity Anticancer_Screening_Workflow Start Start: Cancer Cell Lines CellCulture Cell Culture & Seeding (96-well plate) Start->CellCulture CompoundTreatment Treatment with Pyrazolo[1,5-a]pyrimidines (Dose-response) CellCulture->CompoundTreatment Incubation Incubation (e.g., 48h) CompoundTreatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay DataAnalysis Data Analysis: Calculate % Viability & IC50 MTT_Assay->DataAnalysis End End: Identify Potent Anticancer Compounds DataAnalysis->End Kinase_Inhibition_Workflow Start Start: Purified Kinase & Substrate PrepareReagents Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions Start->PrepareReagents ReactionMixture Set up Reaction Mixture: Kinase + Inhibitor (Pre-incubation) PrepareReagents->ReactionMixture InitiateReaction Initiate Reaction: Add ATP/Substrate Mix ReactionMixture->InitiateReaction Incubate Incubate (Defined Time & Temp) InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal (Phosphorylation) StopReaction->DetectSignal AnalyzeData Analyze Data: Calculate % Inhibition & IC50 DetectSignal->AnalyzeData End End: Determine Inhibitory Potency AnalyzeData->End

References

An In-depth Technical Guide to the Discovery and Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the core heterocyclic compound, 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile. This scaffold is a cornerstone in the development of various therapeutic agents, particularly in the realm of kinase inhibition.

Introduction and Historical Context

The pyrazolo[1,5-a]pyrimidine ring system, a fusion of pyrazole and pyrimidine rings, has been a subject of interest in medicinal chemistry since the mid-20th century.[1] Initial explorations focused on the fundamental synthesis and chemical reactivity of this fused heterocyclic system.[1] Over the decades, the pharmacological potential of pyrazolo[1,5-a]pyrimidines came to the forefront, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] A pivotal development in the history of this scaffold was the discovery of its potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][3] This has solidified the 7-aminopyrazolo[1,5-a]pyrimidine core as a "privileged scaffold" in modern drug discovery.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the condensation reaction of a 5-aminopyrazole precursor with a suitable three-carbon electrophilic synthon. A key and widely used starting material is 3-amino-1H-pyrazole-4-carbonitrile, which reacts with malononitrile or its derivatives to yield the target compound.

A common synthetic pathway is the reaction of 3-amino-1H-pyrazole-4-carbonitrile with ethoxymethylenemalononitrile. This reaction proceeds through a nucleophilic attack of the amino group of the pyrazole onto the electrophilic double bond of ethoxymethylenemalononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the final product. To enhance reaction rates and yields, modern synthetic approaches often employ microwave irradiation, which can significantly reduce reaction times.[1]

Experimental Protocol: Synthesis of a Representative this compound Derivative

Reaction Scheme:

Synthesis_of_7_Aminopyrazolo_1_5_a_pyrimidine_6_carbonitrile_Derivative cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile conditions Piperidine (catalyst) Ethanol (solvent) Reflux plus + reactant2 Malononitrile product 7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile conditions->product

Caption: General reaction scheme for the synthesis of a 7-aminopyrazolo[1,5-a]pyrimidine derivative.

Procedure:

A mixture of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL) containing a catalytic amount of piperidine (0.5 mL) is heated under reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to afford the pure 7-amino-2-phenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Quantitative Data and Characterization

The following table summarizes the characteristic data for a representative 7-aminopyrazolo[1,5-a]pyrimidine derivative.

PropertyValueReference
Molecular Formula C₁₄H₈N₆[4]
Molecular Weight 260.26 g/mol [4]
Appearance Yellow solid[5]
Melting Point 237-239 °C[5]
Yield 89%[5]
IR (KBr, cm⁻¹) 3411, 3318, 3252 (NH₂, NH), 2222 (C≡N), 1648 (C=O)[4][5]
¹H NMR (DMSO-d₆, δ ppm) 7.41-7.80 (m, 5H, Ar-H), 6.50 (s, 2H, NH₂)[5]
MS (m/z) 302 [M]⁺[5]

Biological Activity and Signaling Pathways

Derivatives of 7-aminopyrazolo[1,5-a]pyrimidine are renowned for their potent activity as protein kinase inhibitors.[1][3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[6] This mode of action disrupts the downstream signaling pathways that are often hyperactivated in cancer and other diseases.

Key kinase targets for this class of compounds include, but are not limited to:

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and survival.[7]

  • Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases that play a role in cell survival and proliferation.[8][9]

  • Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases that, when constitutively activated by gene fusion, act as oncogenic drivers in various cancers.[6]

The following diagram illustrates the general mechanism of action of a 7-aminopyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

Kinase_Inhibition_Pathway cluster_kinase Protein Kinase cluster_molecules cluster_process Kinase Active Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP_binding_site ATP Binding Site ATP_binding_site->Kinase Inhibition Inhibition ATP_binding_site->Inhibition Leads to ATP ATP ATP->ATP_binding_site Binds to Inhibitor 7-Aminopyrazolo[1,5-a] pyrimidine Inhibitor Inhibitor->ATP_binding_site Competitively Binds Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Inhibition->Phosphorylation

Caption: Mechanism of ATP-competitive kinase inhibition by a 7-aminopyrazolo[1,5-a]pyrimidine derivative.

Conclusion

This compound and its derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. The synthetic routes to this core structure are well-established, offering opportunities for diverse functionalization. The profound biological activity of these compounds, particularly as potent kinase inhibitors, ensures their continued importance in the development of novel therapeutics for a range of diseases, most notably cancer. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

Spectroscopic Deep Dive: Unveiling the Molecular Signature of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of complete, published spectral data for the unsubstituted parent compound, this paper presents a detailed overview based on available mass spectrometry data and representative spectroscopic data from closely related, substituted analogs. The methodologies and expected spectral characteristics outlined herein serve as a crucial reference for the characterization of this important class of molecules.

The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of targeted therapeutics, particularly as potent and selective inhibitors of various protein kinases.[1][2][3] The dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer, making compounds based on this scaffold a significant area of interest in drug discovery.[1][3]

Physicochemical and Mass Spectrometry Data

The fundamental physicochemical properties and mass spectrometry data for this compound are summarized below. The mass spectrometry data is derived from predicted values for common adducts, providing a baseline for experimental verification.[4]

ParameterValueReference
Molecular Formula C₇H₅N₅PubChem
Monoisotopic Mass 159.05449 DaPubChem
Predicted [M+H]⁺ 160.06177 m/z[4]
Predicted [M+Na]⁺ 182.04371 m/z[4]
Predicted [M+K]⁺ 198.01765 m/z[4]
Predicted [M-H]⁻ 158.04721 m/z[4]

Representative Spectroscopic Data of Analogs

Representative ¹H NMR Data of Substituted Analogs
CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
2,7-Di(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile -7.34 (t, 1H), 7.45 (t, 1H), 7.91 (d, 1H), 7.96 (d, 1H), 8.03 (d, 1H), 8.25 (d, 1H), 8.60 (d, 1H), 8.79 (d, 1H)[5]
2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile -7.36 (t, 1H), 7.66 (d, 2H), 7.99 (d, 1H), 8.12 (d, 2H), 8.16 (d, 1H), 8.54 (d, 1H), 8.74 (d, 1H)[5]
Representative Infrared (IR) Spectroscopy Data of Analogs
CompoundSample PrepCharacteristic Peaks (cm⁻¹)Functional Group AssignmentReference
2,7-Di(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile -2222C≡N (Nitrile)[5]
2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile -2220C≡N (Nitrile)[5]
2-(4-Chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile -2230C≡N (Nitrile)[5]
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile KBr3405, 3316, 3176, 2205, 1715N-H, NH₂, C≡N, C=O[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazolo[1,5-a]pyrimidine derivatives, based on methodologies reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition :

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

    • For ¹³C NMR, employ proton-decoupled acquisition to obtain singlets for all carbon atoms.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet : Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches (for the amino group), C≡N stretch (for the carbonitrile), and aromatic C-H and C=C/C=N stretches.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation : Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecular ions.

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass of the elemental composition to confirm the molecular formula.

Visualizing Experimental and Biological Contexts

To illustrate the workflow and the biological relevance of this class of compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 5-aminopyrazole, malononitrile derivatives) synthesis Cyclocondensation Reaction start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification product 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uv UV-Vis Spectroscopy product->uv data_analysis Structural Elucidation & Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis

General workflow for synthesis and spectroscopic analysis.

signaling_pathway cluster_cell Cellular Signaling atp ATP kinase Protein Kinase (e.g., Trk, CDK2) atp->kinase substrate Substrate Protein p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->kinase ATP-Competitive Inhibition

Inhibition of protein kinase signaling by pyrazolo[1,5-a]pyrimidines.

References

A Technical Guide to the Solubility and Stability of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Given the limited publicly available quantitative data for this specific molecule, this document outlines established experimental protocols for assessing these critical physicochemical properties, drawing upon methodologies for similar pyrimidine derivatives.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, the general characteristics of the pyrazolo[1,5-a]pyrimidine scaffold suggest it is a crystalline solid with poor aqueous solubility. The presence of the amino and nitrile functional groups may slightly influence its polarity and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₇H₅N₅PubChem[1]
Molecular Weight159.15 g/mol PubChem[2]
XLogP30.2PubChem[2]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem

Solubility Assessment

A comprehensive evaluation of a compound's solubility is crucial for its progression as a drug candidate, as poor solubility can hinder bioavailability and lead to unreliable biological assay results.[3] The following are standard methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock solution.[3] This high-throughput method is valuable for early-stage drug discovery.[3]

Table 2: Experimental Protocol for Kinetic Solubility

StepProcedure
1. Stock Solution Preparation Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]
2. Sample Preparation Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration, typically in the range of 100-200 µM.
3. Incubation Incubate the solution at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
4. Separation Separate any precipitate by centrifugation or filtration.
5. Quantification Analyze the supernatant using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[3]

Table 3: Experimental Protocol for Thermodynamic Solubility

StepProcedure
1. Sample Preparation Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS, or biorelevant media).[3]
2. Equilibration Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
3. Separation Separate the undissolved solid by centrifugation and filtration.
4. Quantification Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.

Stability Assessment

Evaluating the chemical stability of a compound is essential to ensure its integrity during storage, formulation, and in biological systems.

Solid-State Stability

This assessment determines the stability of the compound in its solid form under various environmental conditions.

Table 4: Experimental Protocol for Solid-State Stability

StepProcedure
1. Sample Preparation Store accurately weighed samples of solid this compound under different conditions (e.g., temperature, humidity, light exposure).
2. Time Points At specified time intervals, retrieve samples for analysis.
3. Analysis Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Solution Stability

This protocol evaluates the stability of the compound in solution, which is critical for interpreting the results of in vitro assays.

Table 5: Experimental Protocol for Solution Stability in DMSO

StepProcedure
1. Stock Solution Preparation Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[4]
2. Storage Store aliquots of the stock solution under various conditions (e.g., room temperature, 4°C, -20°C), protected from light.[4]
3. Time Points At predefined time points (e.g., 0, 24, 48, 72 hours), dilute a sample for analysis.
4. Analysis Analyze the samples by reverse-phase HPLC with UV detection to determine the percentage of the parent compound remaining relative to the initial time point.[4]

Involvement in Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives are recognized as a significant class of heterocyclic compounds with potent activity as protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[5] These compounds often act as ATP-competitive inhibitors of various kinases, including those in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[5][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile (Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the initial screening and characterization of the solubility and stability of a novel compound like this compound.

Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Analytical Quantification Kinetic Kinetic Solubility (High-Throughput) HPLC HPLC-UV / LC-MS Kinetic->HPLC Thermo Thermodynamic Solubility (Equilibrium) Thermo->HPLC Solid Solid-State Stability Solid->HPLC Solution Solution Stability Solution->HPLC Compound Test Compound Compound->Kinetic Compound->Thermo Compound->Solid Compound->Solution

Caption: General experimental workflow.

Conclusion

References

The Diverse Mechanisms of Action of Pyrazolo[1,5-a]pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism: Protein Kinase Inhibition

A predominant mechanism of action for many biologically active pyrazolo[1,5-a]pyrimidine compounds is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2] Pyrazolo[1,5-a]pyrimidines have been shown to act as both ATP-competitive and allosteric inhibitors, targeting a variety of kinases with varying degrees of potency and selectivity.[1]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors. For instance, the compound BS-194 has demonstrated selective and potent inhibition of multiple CDKs, leading to antitumor effects in preclinical models.[3]

Pim Kinase Inhibition

Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in promoting cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective Pim-1 inhibitors, demonstrating cellular activity by suppressing the phosphorylation of downstream targets like the BAD protein.[4][5]

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function, but chromosomal rearrangements involving their genes can lead to oncogenic fusion proteins that drive various cancers.[6][7] Pyrazolo[1,5-a]pyrimidine-based compounds, including the FDA-approved drug entrectinib, are potent Trk inhibitors.[6][7]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is critical for cell growth, survival, and metabolism, and its aberrant activation is common in cancer and inflammatory diseases. Specific isoforms, such as PI3Kδ, are primarily expressed in hematopoietic cells and are key targets for inflammation and hematological malignancies. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective PI3Kδ inhibitors.[8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for representative pyrazolo[1,5-a]pyrimidine compounds across various biological activities.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Compounds

Compound ID/NameTarget KinaseIC50 (nM)Reference
BS-194 (4k) CDK23[3]
CDK130[3]
CDK990[3]
Compound 6t CDK290[9]
TRKA450[9]
Compound 6s CDK2230[9]
TRKA450[9]
Pim-1 Inhibitors Pim-1nanomolar range[4]
Trk Inhibitors TrkA, TrkB, TrkCsub-nanomolar to nanomolar range[6][7]
CPL302253 (54) PI3Kδ2.8[8]

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Compounds

Compound IDCell LineActivity MetricValue (µM)Reference
14a HCT116 (Colon)IC500.0020[10]
BS-194 (4k) 60 cancer cell linesMean GI500.280[3]

Other Therapeutic Mechanisms

Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy through other mechanisms of action.

Anti-inflammatory Activity

Certain derivatives exhibit anti-inflammatory properties by inhibiting the biosynthesis of prostaglandins and leukotrienes.[11] Some compounds have also been identified as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation.[12]

Antimicrobial Activity

A growing body of evidence suggests the potential of pyrazolo[1,5-a]pyrimidines as antimicrobial agents. One of the targeted mechanisms is the inhibition of MurA, a bacterial enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Other compounds are being investigated as inhibitors of bacterial RNA polymerase.[13]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, assay buffer, test compound, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a microplate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-detecting reagent). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. e. Terminate the reaction. f. Quantify the amount of phosphorylated substrate or the amount of ADP produced. g. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. h. Calculate the IC50 value using a suitable nonlinear regression model.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Use adult male or female rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses. Administer a vehicle control to another group and a positive control (e.g., indomethacin) to a third group.

  • Induction of Inflammation: After a set time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

MurA Inhibition Assay

Objective: To determine the inhibitory activity of a compound against the bacterial enzyme MurA.

Methodology:

  • Reagents: Purified MurA enzyme, substrates UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP), assay buffer, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure: a. In a microplate, combine the MurA enzyme, UNAG, and the test compound at various concentrations. b. Initiate the enzymatic reaction by adding PEP. c. Incubate the reaction at 37°C for a defined period. d. Stop the reaction and add the phosphate detection reagent. e. Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green). f. Calculate the percentage of MurA inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of pyrazolo[1,5-a]pyrimidine compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these compounds and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives kinase_assay In Vitro Kinase Assays synthesis->kinase_assay Initial Screening cell_assays Cell-Based Assays (e.g., MTT, Apoptosis) kinase_assay->cell_assays Cellular Potency sar SAR Studies kinase_assay->sar animal_models Animal Models (e.g., Xenografts, Inflammation Models) cell_assays->animal_models Efficacy & Toxicity cell_assays->sar pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd animal_models->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

General experimental workflow for pyrazolo[1,5-a]pyrimidine drug discovery.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 DNA_Replication DNA Replication CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication->CyclinA_CDK2 PzP_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., BS-194) CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis

Simplified CDK-mediated cell cycle regulation and inhibition.

trk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome cluster_inhibitor Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor binds & dimerizes TrkReceptor->TrkReceptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TrkReceptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TrkReceptor->PI3K_AKT PLCG PLCγ Pathway TrkReceptor->PLCG Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival PLCG->Survival PzP_Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor PzP_Inhibitor->TrkReceptor inhibits kinase activity

Overview of Trk signaling and its inhibition.

mapk_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response cluster_inhibitor Stimuli Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Response Gene Expression, Inflammation, Proliferation, Apoptosis MAPK->Response regulates PzP_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor PzP_Inhibitor->MAPK inhibits

References

exploring the chemical space of pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Space of Pyrazolo[1,5-a]pyrimidine Derivatives

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] This bicyclic, planar framework is highly amenable to chemical modification, allowing for the exploration of a vast chemical space and the development of potent and selective therapeutic agents.[1] Derivatives of this core structure have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial in cell signaling pathways and are prominent targets in oncology.[1][3] Marketed drugs, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature this core, underscoring its clinical significance.[4][5] This guide provides a comprehensive overview of the synthetic strategies, key biological targets, structure-activity relationships (SAR), and experimental protocols associated with pyrazolo[1,5-a]pyrimidine derivatives, aimed at researchers and professionals in drug development.

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds formed by the fusion of a pyrazole ring with a pyrimidine ring.[1] This rigid structure serves as a versatile scaffold for designing inhibitors that can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking.[1] The wide-ranging pharmacological properties exhibited by these derivatives include anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities, making them highly promising candidates for drug discovery.[1][6] Their importance was firmly established with the discovery of their ability to inhibit protein kinases, which are often dysregulated in diseases like cancer.[1][3] Consequently, extensive research has focused on optimizing their synthesis, enhancing their biological activity, and improving their pharmacokinetic profiles to increase clinical efficacy.[1][3]

Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with numerous methodologies reported in the literature. The most common approaches involve the construction of the pyrimidine ring onto a pre-existing 5-aminopyrazole core.[2]

Cyclocondensation Reactions

The most frequently employed strategy is the cyclocondensation of 5-aminopyrazole derivatives with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-ketonitriles, or their equivalents.[1][2] In this reaction, the exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to form the fused ring system.[1] For instance, the reaction of 5-aminopyrazoles with β-ketoesters is a common one-step method to produce pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[7][8]

Multi-component Reactions

Multi-component reactions (MCRs) have also been developed for the efficient, one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[2][3] These reactions offer advantages in terms of atom economy and operational simplicity. For example, a mixture of 5-aminopyrazoles, arylaldehydes, and other reagents can be combined to generate complex derivatives in a single step.[2]

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Aminopyrazole 5-Aminopyrazole Derivatives Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Biselectrophile 1,3-Biselectrophilic Compounds (e.g., β-Diketones, β-Ketoesters) Biselectrophile->Cyclocondensation Core Pyrazolo[1,5-a]pyrimidine Core Scaffold Cyclocondensation->Core Intramolecular Cyclization & Dehydration G cluster_pathway Trk Signaling Pathway Neurotrophin Neurotrophin (e.g., NGF) Trk Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk Dimerization Dimerization & Autophosphorylation Trk->Dimerization Downstream Downstream Signaling (MAPK, PI3K/AKT, PLCγ) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity G cluster_pathway PI3K/AKT Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation Response Cell Growth, Proliferation, Survival AKT->Response Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibits G cluster_positions Key Substitution Positions cluster_effects Resulting Effects Core Pyrazolo[1,5-a]pyrimidine Core P7 Position 7 Core->P7 P5 Position 5 Core->P5 P3 Position 3 Core->P3 Hinge Hinge Binding (e.g., PI3Kδ, Trk) P7->Hinge Morpholine for PI3Kδ Potency Increased Potency P5->Potency Bulky groups for Trk P3->Potency Amide groups for Trk Selectivity Improved Selectivity Hinge->Selectivity Potency->Selectivity

References

Preliminary Screening of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2] Derivatives of this core are particularly notable as potent protein kinase inhibitors (PKIs), making them attractive candidates for the development of targeted therapies, especially in oncology.[1][2][3] This technical guide focuses on the preliminary bioactivity screening of a specific derivative, 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, and its analogs. We will explore its primary mechanisms of action, summarize key quantitative data from relevant studies, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Core Bioactivity: Protein Kinase Inhibition

The primary mechanism of action for the pyrazolo[1,5-a]pyrimidine class of compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways.[1][3] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site, but allosteric inhibition has also been observed.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them critical therapeutic targets.

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for chemical modifications that can tune its selectivity and potency against a wide array of kinases.[1] Key kinase families and specific kinases targeted by derivatives of this scaffold are summarized below.

Table 1: Key Protein Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

Kinase Family/TargetSpecific ExamplesAssociated Disease AreaReferences
Receptor Tyrosine Kinases (RTKs)EGFR, VEGFR, PDGFR, Trk Family (TrkA, TrkB, TrkC)Cancer (NSCLC, etc.), Angiogenesis-related diseases[1][3][4][5]
Serine/Threonine KinasesB-Raf, MEK, Pim-1, CDKs (CDK1, CDK2, CDK9), PI3Kδ, DRAK1Cancer (Melanoma, Leukemia, etc.), Inflammatory Diseases[1][3][6][7]
Non-receptor Tyrosine KinasesLckAutoimmune disorders[4]
Other EnzymesCathepsin K, Aldose ReductaseOsteoporosis, Diabetic Complications[8]

Quantitative Bioactivity Data

The following tables summarize the inhibitory and cytotoxic activities of various 7-aminopyrazolo[1,5-a]pyrimidine derivatives from published screening studies.

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

Compound ID/SeriesTarget KinaseIC50 ValueReference
Compound 4k (BS-194) CDK23 nM[6]
CDK130 nM[6]
CDK990 nM[6]
Compound 54 (CPL302253) PI3Kδ2.8 nM[9]
Compound 42 TrkA87 nM[4]
ALK2105 nM[4]
Compound 1 Pim-145 nM[7]
Series 6-(4-N,N'-diphenyl)ureas KDR (VEGFR2)<10 nM[5]

Table 3: Antiproliferative and Cytotoxic Activity (IC50/GI50)

Compound ID/SeriesCell LineCell TypeActivity (IC50/GI50)Reference
Compound 4k (BS-194) NCI-60 PanelVarious CancersMean GI50 = 280 nM[6]
Compound 42 KM12Colon CancerIC50 = 820 nM[4]
Compound 43 HCT116Colon CancerIC50 = 1.40 µM[4]
MCF7Breast CancerIC50 = 3.36 µM[4]
Compound 55j HCT-116Colon CancerIC50 = 1.26 µM[10]
Compound 7 HelaCervical CancerIC50 = 17.50 µM[11]
A549Lung CancerIC50 = 68.75 µM[11]

Signaling Pathways and Experimental Workflow

The biological activity of this compound derivatives is rooted in their ability to modulate critical cell signaling pathways. A common target is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibits EGFR Inhibitor->RAF Inhibits B-Raf Inhibitor->MEK Inhibits MEK

Caption: Inhibition of the MAPK signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

The preliminary screening of a novel compound like this compound typically follows a structured workflow, beginning with synthesis and moving through biochemical and cell-based assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Screening Start 5-Aminopyrazole Precursor Synthesis Cyclocondensation Reaction Start->Synthesis Reactant 1,3-Biselectrophilic Reagent Reactant->Synthesis Product 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile Synthesis->Product KinaseAssay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Product->KinaseAssay CellCulture Cancer Cell Line Culture Product->CellCulture IC50_Biochem Determine IC50 KinaseAssay->IC50_Biochem Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity IC50_Cell Determine IC50/GI50 Cytotoxicity->IC50_Cell

Caption: General experimental workflow for the screening of pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of bioactive compounds. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (TR-FRET for PIM-1)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for quantifying kinase activity.[12]

A. Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the PIM-1 kinase. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated peptide. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotin moiety, bringing the europium donor and APC acceptor into close proximity. Upon excitation, FRET occurs, and the resulting signal is proportional to the extent of substrate phosphorylation. An inhibitor will decrease the signal.

B. Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.

  • PIM-1 Kinase Solution: Recombinant human PIM-1 kinase diluted in Kinase Buffer.

  • Substrate/ATP Solution: Biotinylated peptide substrate and ATP diluted in Kinase Buffer.

  • Test Compound: this compound serially diluted in DMSO, then further diluted in Kinase Buffer to a 4X final concentration.

  • Detection Reagents: Europium-labeled anti-phospho-ser/thr antibody and Streptavidin-APC conjugate.

C. Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound solution to the appropriate wells.

  • Add 10 µL of the 2X PIM-1 kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mixture.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (measuring emission at 665 nm and 620 nm).

  • Calculate the ratio of the two emission signals and determine the percent inhibition relative to controls. Plot the data to calculate the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][13][14]

A. Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured.

B. Reagents:

  • Cell Culture Medium: Appropriate for the chosen cancer cell line (e.g., DMEM or RPMI-1640) with 10% FBS.

  • Cell Lines: e.g., MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer).[11][15]

  • MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[12]

  • Test Compound: this compound dissolved in DMSO and serially diluted in culture medium.

C. Procedure (96-well plate format):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Remove the medium and treat the cells with a range of concentrations of the test compound for 48-72 hours. Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add 10 µL of the MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly protein kinase inhibitors for cancer therapy. Preliminary screening reveals potent activity against key oncogenic kinases and significant antiproliferative effects in various cancer cell lines. The experimental protocols outlined in this guide provide a robust framework for the initial biological evaluation of this and related compounds. Further investigation, including structure-activity relationship (SAR) studies, selectivity profiling across a broader kinase panel, and in vivo efficacy studies, will be essential to advance lead candidates toward clinical development.[1][4]

References

Methodological & Application

Application Notes and Protocols: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective inhibition of a wide range of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The 7-aminopyrazolo[1,5-a]pyrimidine core, in particular, has been the subject of extensive drug discovery efforts, leading to the development of inhibitors targeting various kinase families.[3][4] This document provides detailed application notes and protocols for the screening of 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile , a specific derivative of this versatile scaffold, in kinase inhibitor assays.

While specific inhibitory data for this compound is not extensively available in public literature, the data from structurally related analogs strongly suggest its potential as a kinase inhibitor. A closely related compound, 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide, has demonstrated potent antioxidant and anti-diabetic properties, indicating significant biological activity for this scaffold.[1]

Potential Kinase Targets and Inhibitory Activity of Analogs

Based on the screening data of close structural analogs, this compound is a promising candidate for inhibition of several kinase families. The following tables summarize the inhibitory activities of various 7-aminopyrazolo[1,5-a]pyrimidine derivatives against key kinase targets.

Receptor Tyrosine Kinases (RTKs)

Derivatives of this scaffold have shown potent inhibition of RTKs involved in angiogenesis and cell growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3]

Compound ClassTarget KinaseIC50Reference
6-(4-N,N′-diphenyl)urea-7-aminopyrazolo[1,5-a]pyrimidinesKDR (VEGFR2)<10 nM[3]
6-(4-N,N′-diphenyl)urea-7-aminopyrazolo[1,5-a]pyrimidinesPDGFRβ<10 nM[3]
Substituted amino-pyrazolo[1,5-a]pyrimidinesTrkA0.17 nM[4]
Substituted amino-pyrazolo[1,5-a]pyrimidinesTrkB0.07 nM[4]
Substituted amino-pyrazolo[1,5-a]pyrimidinesTrkC0.07 nM[4]
Serine/Threonine Kinases

This scaffold has also yielded potent inhibitors of serine/threonine kinases that regulate cell cycle progression and transcription, such as Cyclin-Dependent Kinases (CDKs) and Casein Kinase 2 (CK2).[5][6][7]

Compound ClassTarget KinaseIC50Reference
2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrilesCDK20.09 µM[5]
2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrilesTRKA0.45 µM[5]
3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidineCK245 nM[6]
3-isopropylpyrazolo[1,5-a]pyrimidine derivative (BS-194)CDK23 nM[7]
3-isopropylpyrazolo[1,5-a]pyrimidine derivative (BS-194)CDK130 nM[7]
3-isopropylpyrazolo[1,5-a]pyrimidine derivative (BS-194)CDK990 nM[7]

Signaling Pathways for Visualization

The inhibition of the aforementioned kinases can impact critical cellular signaling pathways implicated in cancer and other diseases. Below are diagrams illustrating these pathways and the potential point of intervention by a this compound-based inhibitor.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, Trk) Ligand->RTK RAS RAS RTK->RAS P PI3K PI3K RTK->PI3K P Inhibitor 7-Aminopyrazolo[1,5-a] pyrimidine-6-carbonitrile Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT AKT->Cell_Response

Receptor Tyrosine Kinase (RTK) Signaling Pathways.

Cell_Cycle_Regulation_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes CyclinA_CDK2 Cyclin A / CDK2 G2_Phase G2 Phase CyclinA_CDK2->G2_Phase promotes CyclinB_CDK1 Cyclin B / CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase promotes Inhibitor 7-Aminopyrazolo[1,5-a] pyrimidine-6-carbonitrile Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 G1_Phase G1 Phase G1_Phase->S_Phase S_Phase->G2_Phase G2_Phase->M_Phase E2F E2F Rb->E2F E2F->S_Phase drives

CDK-Mediated Cell Cycle Regulation.

Experimental Protocols

The following protocols provide a framework for the biochemical and cell-based screening of this compound. These are general methodologies that should be optimized for specific kinases and cell lines.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.

Materials:

  • This compound

  • Recombinant Kinase of Interest (e.g., VEGFR2, CDK2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).

    • Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and its specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized based on the manufacturer's recommendations or preliminary experiments to ensure the reaction is in the linear range.

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Prepare "no kinase" control wells by adding the reaction mixture without the enzyme; these will serve as the 100% inhibition control.

    • Prepare "100% activity" control wells containing the kinase reaction mixture and DMSO vehicle.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time and temperature may need to be optimized.

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells according to the manufacturer's protocol. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescence_Compound - Luminescence_100%_Activity) / (Luminescence_100%_Inhibition - Luminescence_100%_Activity)

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Compound_Prep Compound Dilution & Plating Start->Compound_Prep Reaction Add Kinase Mix to Plate Compound_Prep->Reaction Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Kinase_Mix->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Add ATP Detection Reagent Incubation->Detection Read Read Luminescence Detection->Read Analysis Calculate % Inhibition & IC50 Read->Analysis End End Analysis->End

Workflow for the Biochemical Kinase Inhibition Assay.
Protocol 2: Cell-Based Antiproliferative Assay

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO

  • Cell proliferation reagent (e.g., resazurin-based or ATP-based)

  • Sterile, clear-bottom 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds, a vehicle control (medium with DMSO), and a positive control (known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition and Analysis:

    • Measure the fluorescence or luminescence signal using a plate reader.

    • Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for potent and selective kinase inhibition. The protocols and data presented here provide a comprehensive guide for researchers to initiate the screening and characterization of this compound against a panel of relevant cancer-associated kinases. Further studies, including broader kinase profiling and mechanism of action studies, will be crucial in elucidating its therapeutic potential.

References

Application of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminopyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this core structure, particularly those incorporating a 6-carbonitrile group, have been the subject of extensive research due to their potent and often selective inhibitory activity against various protein kinases implicated in cancer progression. These compounds typically function as ATP-competitive inhibitors, targeting the kinase domain and disrupting downstream signaling pathways that control cell proliferation, survival, and migration.

This document provides a comprehensive overview of the application of 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile and its analogs in various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anti-proliferative activity of various 7-aminopyrazolo[1,5-a]pyrimidine derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Target(s)Reference
Chalcone-linked hybrid 6h MDA-MB-231Breast2.6EGFR/STAT3[1]
A549Lung3.9EGFR/STAT3[1]
DU-145Prostate7.2EGFR/STAT3[1]
Isoxazole derivative 10a PC3ProstateHighest ActivityNot specified[2]
DU-145ProstateHighest ActivityNot specified[2]
A549LungHighest ActivityNot specified[2]
MCF-7BreastHighest ActivityNot specified[2]
3-carbonitrile derivative 14a HCT116Colon0.0020Not specified[3]
Pyrazolo[1,5-a]pyrimidine 1b B16-F10 (mouse)MelanomaEffective Tumor SuppressionTubulin[4]
Piperazine analog 7u MDA-MB-231Breast0.0368 (36.8 nM)ROCK2[5]
Phenyl-substituted derivative 6t NCI-60 PanelVarious0.09 (CDK2), 0.45 (TRKA)CDK2, TRKA[6]
Phenyl-substituted derivative 6s NCI-60 PanelVarious0.23 (CDK2), 0.45 (TRKA)CDK2, TRKA[6]
3-phenyl-6-(tetrazol-5-yl) derivative 2i Not specifiedNot specified0.045 (45 nM)CK2[7]

*Note: "Highest Activity" indicates that the compound was among the most potent in the study, but a specific IC50 value was not provided in the abstract.

Signaling Pathways and Mechanisms of Action

7-Aminopyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting a variety of protein kinases. The specific kinase targeted often depends on the substitutions on the core scaffold. Below are diagrams of key signaling pathways affected by these compounds.

EGFR_STAT3_Pathway Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative (e.g., 6h) EGFR EGFR Pyrazolo_pyrimidine->EGFR Inhibits p_EGFR p-EGFR EGFR->p_EGFR Phosphorylation STAT3 STAT3 p_EGFR->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Nucleus Nucleus p_STAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Inhibition of the EGFR/STAT3 signaling pathway by a chalcone-linked pyrazolo[1,5-a]pyrimidine derivative.[1]

Tubulin_Polymerization_Pathway Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative (e.g., 1b) Tubulin_dimers α/β-Tubulin Dimers Pyrazolo_pyrimidine->Tubulin_dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_spindle Mitotic Spindle Formation Microtubules->Mitotic_spindle Cell_cycle_arrest G2/M Phase Arrest Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to G2/M cell cycle arrest and apoptosis.[4]

ROCK_Pathway Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative (e.g., 7u) ROCK2 ROCK2 Pyrazolo_pyrimidine->ROCK2 Inhibits Actin_Cytoskeleton Actin Cytoskeleton Regulation ROCK2->Actin_Cytoskeleton Cell_Morphology Cell Morphology Actin_Cytoskeleton->Cell_Morphology Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration

Caption: Inhibition of ROCK2 by a pyrazolo[1,5-a]pyrimidine derivative, affecting cell morphology and migration.[5]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the anticancer effects of 7-aminopyrazolo[1,5-a]pyrimidine derivatives. These protocols should be adapted and optimized for specific cell lines and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, DU-145)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 7-Aminopyrazolo[1,5-a]pyrimidine test compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serially diluted compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Application Notes and Protocols for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of protein kinases.[1][2][3] 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile and its analogs have been investigated as inhibitors of various kinases involved in oncogenic signaling pathways, such as receptor tyrosine kinases (VEGFR, PDGFR), cyclin-dependent kinases (CDKs), Pim-1 kinase, and Casein Kinase 2 (CK2).[4][5][6][7][8][9] This document provides detailed application notes and protocols for developing biochemical and cell-based assays to characterize the activity of this compound and similar compounds.

These protocols are intended for researchers, scientists, and drug development professionals to assess the compound's inhibitory potential, determine its mechanism of action, and evaluate its effects on cancer cell lines.

Section 1: Biochemical Assays for Kinase Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[10] These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. A reduction in this activity in the presence of the test compound indicates inhibition.

Application Note: Selecting the Right Kinase Assay Format

Several assay formats are available to measure kinase activity, each with its own advantages and disadvantages.[10][11] The choice of assay will depend on the specific kinase, available reagents, and required throughput.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] They are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular choice for their robustness and low background signals.[13] They are suitable for various kinase targets, including lipid kinases.[13]

  • Radiometric Assays: While considered a gold standard for accuracy, these assays use radioactive ATP ([γ-³²P]ATP or [γ-³³P]ATP) and require specialized handling and disposal procedures.[10]

For initial screening and profiling of this compound, a luminescence-based assay like the ADP-Glo™ Kinase Assay is recommended due to its ease of use and high sensitivity.

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of this compound against a target kinase.

Materials:

  • This compound

  • Target Kinase (e.g., VEGFR2, CDK2, Pim-1)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Reaction Setup:

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a positive control (0% activity).

    • Prepare a kinase/substrate mix in assay buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.[12]

    • Add 4 µL of the kinase/substrate mix to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.[12]

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km for the specific kinase.

    • Add 5 µL of the ATP solution to each well to start the reaction. .

    • Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
This compoundKinase XValue
Staurosporine (Positive Control)Kinase XValue

Table 1: Example of biochemical IC₅₀ data for this compound.

cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Compound Compound Dilution Well Add Compound Compound->Well Kinase Kinase/Substrate Mix AddKinase Add Kinase/Substrate Kinase->AddKinase ATP ATP Solution AddATP Add ATP (Start Reaction) ATP->AddATP Well->AddKinase AddKinase->AddATP Incubate Incubate AddATP->Incubate AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate->AddADPGlo AddDetection Add Detection Reagent AddADPGlo->AddDetection Read Read Luminescence AddDetection->Read Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate GI50 Read->Analyze Compound 7-Aminopyrazolo[1,5-a] pyrimidine-6-carbonitrile VEGFR VEGFR Compound->VEGFR Inhibits PI3K PI3K VEGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation

References

Application Notes and Protocols for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, a potent kinase inhibitor. This document outlines its primary applications, detailed experimental protocols, and the relevant signaling pathways it modulates.

Introduction

This compound belongs to a class of compounds recognized for their significant therapeutic potential, primarily as inhibitors of protein kinases. Derivatives of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), making them promising candidates for investigation in oncology and other fields where these signaling pathways are dysregulated.[1] This document focuses on the application of the specific compound, this compound, in in vitro settings.

Mechanism of Action and Signaling Pathways

This compound and its derivatives act as ATP-competitive inhibitors of receptor tyrosine kinases. By binding to the ATP-binding pocket of kinases such as VEGFR and PDGFR, they block the phosphorylation and subsequent activation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation, migration, and angiogenesis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer, contributing to tumor growth and metastasis. This compound, by inhibiting VEGFR, can block these processes.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway Inhibition.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are crucial for the growth and survival of various cell types. Aberrant PDGFR signaling is implicated in the pathogenesis of several cancers and fibrotic diseases. Inhibition of PDGFR by this compound can disrupt these pathological processes.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates STAT STAT PDGFR->STAT Activates Ras Ras PDGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation and Survival Akt->Proliferation STAT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile Inhibitor->PDGFR Inhibits

Caption: PDGFR Signaling Pathway Inhibition.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Related 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives

Compound ReferenceTarget KinaseIC50 (nM)
Derivative 1KDR (VEGFR2)<10
Derivative 2PDGFRβ<10
Derivative 3CDK290
Derivative 4TRKA450

Note: Data is for illustrative purposes and represents the activity of substituted derivatives of the core scaffold.

Table 2: Anti-proliferative Activity of Related 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines

Compound ReferenceCell LineIC50 (µM)Cancer Type
Derivative AHUVECNot Specified (Potent Inhibitor)[2]Endothelial Cells
Derivative BA5496.48Lung Cancer
Derivative CHepG-210.25Liver Cancer
Derivative DCaco-212.80Colorectal Cancer

Note: Data is for illustrative purposes and represents the activity of substituted derivatives of the core scaffold.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the activity of this compound.

In Vitro Kinase Inhibition Assay (VEGFR2/PDGFRβ)

This protocol describes a biochemical assay to determine the direct inhibitory effect of the compound on the kinase activity of VEGFR2 or PDGFRβ.

Materials:

  • Recombinant human VEGFR2 or PDGFRβ kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of This compound B Add kinase, substrate, and inhibitor to wells of a microplate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for 60 minutes C->D E Stop reaction and deplete remaining ATP (using ADP-Glo™ Reagent) D->E F Add Kinase Detection Reagent E->F G Incubate at room temperature for 30-60 minutes F->G H Measure luminescence G->H I Calculate % inhibition and determine IC50 H->I

Caption: In Vitro Kinase Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: To each well of a white microplate, add the following components in this order:

    • Kinase assay buffer

    • Test compound dilution

    • Kinase (VEGFR2 or PDGFRβ)

    • Substrate

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor (vehicle) control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines (e.g., A549, HepG-2, Caco-2).[3]

Materials:

  • Human cancer cell lines (e.g., A549, HepG-2, Caco-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % proliferation inhibition and determine IC50 G->H

Caption: Cell Proliferation (MTT) Assay Workflow.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The protocols provided are general guidelines and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-aminopyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar framework is amenable to chemical modifications at various positions, allowing for the fine-tuning of electronic properties, lipophilicity, and molecular conformation. This versatility has led to the development of potent inhibitors for various therapeutic targets, particularly protein kinases. This document provides an overview of the applications of the 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile core in drug design, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.

Applications in Drug Design

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas:

  • Oncology: As potent inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Pim kinases, and Casein Kinase 2 (CK2).[1][2][3][4][5]

  • Infectious Diseases: Demonstrating activity against viruses like Hepatitis C Virus (HCV) and bacteria such as Mycobacterium tuberculosis.[6][7][8]

  • Inflammatory Diseases: Acting as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory and autoimmune diseases.[9]

Data Presentation: Biological Activity of Key Derivatives

The following tables summarize the quantitative data for representative this compound derivatives against various biological targets.

Table 1: Receptor Tyrosine Kinase (RTK) Inhibition [2][3]

CompoundTarget KinaseEnzymatic IC50 (nM)Cellular IC50 (nM)
34a KDR (VEGFR2)<10<10
PDGFRβ--

Note: Compound 34a is a 6-(4-N,N'-diphenyl)urea derivative of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold.

Table 2: Casein Kinase 2 (CK2) Inhibition [4]

CompoundTarget KinaseIC50 (nM)
2i CK245

Note: Compound 2i is a 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine derivative.

Table 3: Pim Kinase Inhibition [5]

CompoundPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
17 <0.0030.005<0.003

Note: Compound 17 is a pan-Pim inhibitor derived from a 7-aminopyrazolo[1,5-a]pyrimidine scaffold.

Table 4: Phosphoinositide 3-Kinase (PI3K) Inhibition [9]

CompoundPI3Kδ IC50 (nM)PI3Kα/δ SelectivityPI3Kβ/δ SelectivityPI3Kγ/δ Selectivity
CPL302415 (6) 18791415939

Note: CPL302415 is a 5-benzimidazole-pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocols

General Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives

A common synthetic route to the 7-aminopyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophile.[1][10][11]

Protocol 1: Microwave-Assisted Synthesis of this compound Derivatives [1]

This protocol describes the reaction of 5-amino-1H-pyrazole-4-carbonitrile with benzylidene malononitrile derivatives.

Materials:

  • 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent)

  • Substituted benzylidene malononitrile (1 equivalent)

  • Microwave reactor

Procedure:

  • A mixture of 5-amino-1H-pyrazole-4-carbonitrile and the substituted benzylidene malononitrile is placed in a microwave-safe reaction vessel.

  • The reaction mixture is irradiated in a microwave reactor at 120 °C for 20 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired this compound derivative.

  • The product is characterized by mass spectrometry, IR spectroscopy, and NMR (¹H and ¹³C) to confirm its structure.

In Vitro Kinase Inhibition Assay

Protocol 2: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Target kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compound in DMSO.

  • In a microplate, add the assay buffer, the target kinase, and the peptide substrate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activation Downstream Downstream Signaling PI3K->Downstream Pim1 Pim-1 Pim1->Downstream CK2 CK2 CK2->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->RTK Inhibitor->PI3K Inhibitor->Pim1 Inhibitor->CK2

Caption: Inhibition of key oncogenic signaling pathways by 7-aminopyrazolo[1,5-a]pyrimidine derivatives.

Experimental Workflow

Experimental_Workflow start Start: Scaffold Selection This compound synthesis Chemical Synthesis (e.g., Microwave-assisted) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt Iterative Design end Preclinical Candidate sar->end lead_opt->synthesis

Caption: A typical workflow for the design and development of drugs based on the 7-aminopyrazolo[1,5-a]pyrimidine scaffold.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] This scaffold is considered a "privileged structure" in drug discovery, particularly in the development of protein kinase inhibitors for cancer therapy.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against a range of kinases, including Pim-1, Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinases (Trk), B-Raf, and MEK, making them promising candidates for the development of targeted therapies.[1][2][3] Additionally, this scaffold has been explored for its potential as antagonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor implicated in cancer immunology.[4]

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of pyrazolo[1,5-a]pyrimidine libraries to identify and characterize novel modulators of key signaling pathways. Detailed protocols for relevant biochemical and cell-based assays are provided, along with representative quantitative data to facilitate the interpretation of screening results.

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases and the Aryl Hydrocarbon Receptor. This data is intended to serve as a reference for hit validation and lead optimization studies.

Table 1: Pim-1 Kinase Inhibitory Activity

Compound IDModificationPim-1 IC50 (µM)Reference
Compound 4dPyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative0.61[5]
Compound 5dPyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative0.54[5]
Compound 9aPyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative0.68[5]
Representative Compound3-aryl-5-amino-pyrazolo[1,5-a]pyrimidineNanomolar range[6]

Table 2: CDK2 Inhibitory Activity

Compound IDModificationCDK2 IC50 (µM)Reference
Compound 6t2-(Anilinyl)pyrazolo[1,5-a]pyrimidine with thiophene ring0.09[7][8]
Compound 6s2-(Anilinyl)pyrazolo[1,5-a]pyrimidine with furan ring0.45[8]
Compound 11g2-(Anilinyl)pyrazolo[1,5-a]pyrimidine with cyano group at position 60.22[8]
BS-194 (4k)3-isopropylpyrazolo[1,5-a]pyrimidine derivative0.003[9]
Compound 17(4-Pyrazolyl)-2-aminopyrimidine derivative0.00029[10]
Compound 14Pyrazolo[3,4-d]pyrimidine thioglycoside derivative0.057[11]
Compound 13Pyrazolo[3,4-d]pyrimidine derivative0.081[11]
Compound 15Pyrazolo[3,4-d]pyrimidine thioglycoside derivative0.119[11]
Compound 17Pyrazolo[3,4-d]pyrimidine with benzene sulphonamide at N10.19[12]

Table 3: Tropomyosin Receptor Kinase (Trk) Inhibitory Activity

Compound IDTrk IsoformTrk IC50 (nM)Reference
Compound 8TrkA1.7[13]
Compound 9TrkA1.7[13]
Compounds 12 & 13TrkA1 - 100[14]
Compound 20NTRK>0.02[14]
Compound 21NTRK>0.02[14]
Compound 23TrkA (KM12 cell)0.1[14]
Compound 24TrkA (KM12 cell)0.2[14]
Compound 32TrkA, TrkB, TrkC1.9, 3.1, 2.3[14]
Compound 33TrkA, TrkB, TrkC3.2, 5.5, 3.3[14]
Compound 34TrkA, TrkB, TrkC1.8, 4.1, 2.3[14]
Compound 35TrkA, TrkB, TrkC2.5, 3.1, 2.6[14]
Compound 36TrkA, TrkB, TrkC1.4, 2.4, 1.9[14]
Compound 8a, 8f, 9a, 9b, 9fTrk< 5[15]
Compound 14hTrkA, TrkA (G595R mutant)1.40, 1.80[16][17]
Compound 14jTrkA, TrkA (G595R mutant)0.86, 6.92[16][17]

Table 4: B-Raf Kinase Inhibitory Activity

Compound IDModificationB-Raf(V600E) IC50Reference
Compound 17Pyrazolo[1,5-a]pyrimidine basedPotent and selective
General SeriesPyrazolo[1,5-a]pyrimidine-3-carboxylates-[18]

Table 5: Aryl Hydrocarbon Receptor (AHR) Antagonistic Activity

Compound IDModificationAHR Antagonist IC50 (nM)Reference
Compound 7Pyrazolo[1,5-a]pyrimidine-based650[4][19]
Compound 7aOptimized from Compound 731[4][19]
AHR antagonist 5Potent, oral AHR blocker< 500[20]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the high-throughput screening of pyrazolo[1,5-a]pyrimidine libraries.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of kinases such as Pim-1, CDK2, and Trk in a high-throughput format using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human kinase (e.g., Pim-1, CDK2/Cyclin A, TrkA)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (pyrazolo[1,5-a]pyrimidine library) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific peptide substrate in kinase assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically.

  • Kinase Reaction: a. Add the diluted kinase to each well containing the test compounds and controls. b. Initiate the kinase reaction by adding the ATP and substrate mixture to all wells. The final reaction volume is typically 5-20 µL. c. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate at room temperature for 40 minutes. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all other measurements. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Determine the IC50 value for each active compound by fitting the dose-response data to a suitable model using graphing software.

Protocol 2: Cell-Based Aryl Hydrocarbon Receptor (AHR) Luciferase Reporter Gene Assay

This protocol is designed to screen for antagonists of the Aryl Hydrocarbon Receptor (AHR) in a cell-based format.

Materials:

  • Human cell line stably expressing a luciferase reporter gene under the control of an AHR-responsive promoter (e.g., Dioxin Response Elements - DREs).

  • Cell culture medium and supplements.

  • Test compounds (pyrazolo[1,5-a]pyrimidine library) dissolved in DMSO.

  • A known AHR agonist (e.g., TCDD or a synthetic agonist) to induce reporter gene expression.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • White, clear-bottom 96- or 384-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the AHR reporter cells into the wells of the assay plate at a predetermined density and allow them to attach and grow overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Add the diluted compounds to the designated wells. c. To induce AHR activity, add a fixed concentration of the AHR agonist to all wells except for the vehicle control.

  • Incubation: Incubate the plate for 16-24 hours in a CO₂ incubator at 37°C.

  • Cell Lysis and Luciferase Assay: a. Remove the culture medium from the wells. b. Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. c. Incubate at room temperature for 5-10 minutes, protected from light.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: a. Calculate the percentage of inhibition of AHR activity for each compound concentration relative to the agonist-only control. b. Determine the IC50 value for each active antagonist by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Clonogenic Cell Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds (pyrazolo[1,5-a]pyrimidine library).

  • 6-well plates.

  • Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS).

  • Fixation solution (e.g., methanol:acetic acid 3:1).

  • Staining solution (e.g., 0.5% crystal violet in methanol).

  • Microscope.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. b. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be replaced every 2-3 days if necessary.

  • Fixation and Staining: a. Carefully remove the medium and wash the wells with PBS. b. Add the fixation solution to each well and incubate for 10-15 minutes. c. Remove the fixation solution and let the plates air dry. d. Add the crystal violet staining solution and incubate for 20-30 minutes. e. Gently wash the wells with water to remove excess stain and let them air dry.

  • Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: a. Calculate the plating efficiency (PE) for the control wells: PE = (number of colonies formed / number of cells seeded) x 100%. b. Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x PE). c. Plot the surviving fraction against the compound concentration to generate a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by pyrazolo[1,5-a]pyrimidine compounds.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Activate Transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation Bad Bad Pim1_Kinase->Bad Phosphorylate Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Pim1_Kinase Phospho_Bad p-Bad (Inactive) Apoptosis Apoptosis Bad->Apoptosis Cell_Survival Cell Survival Phospho_Bad->Cell_Survival

Caption: Pim-1 Signaling Pathway and Inhibition.

CDK2_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Activate Rb Rb CyclinD_CDK46->Rb Phosphorylate E2F E2F Rb->E2F CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Activate Transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylate S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Trk_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA/B/C) Neurotrophin->Trk_Receptor Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Trk_Receptor->PI3K_AKT PLCg PLCγ Pathway Trk_Receptor->PLCg Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Trk_Receptor Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Differentiation Differentiation PLCg->Differentiation

Caption: Trk Signaling Pathway and its Downstream Effectors.

AHR_Signaling_Pathway cluster_Nucleus Nucleus Ligand Ligand (e.g., TCDD) AHR_Complex_Cytoplasm AHR-HSP90-XAP2 (Cytoplasm) Ligand->AHR_Complex_Cytoplasm Binds AHR_Ligand AHR-Ligand AHR_Complex_Cytoplasm->AHR_Ligand Conformational Change Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Antagonist Pyrazolo_pyrimidine->AHR_Complex_Cytoplasm Blocks Ligand Binding Nucleus Nucleus AHR_Ligand->Nucleus Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces HTS_Workflow Start Start: Pyrazolo[1,5-a]pyrimidine Library Primary_Screening Primary High-Throughput Screening (e.g., In Vitro Kinase Assay) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation & IC50 Determination Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Cell-Based Assays) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates Lead_Optimization Lead Optimization (SAR Studies) Lead_Candidates->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

Illuminating the Cellular World: Application Notes and Protocols for Fluorescently-Labeled Pyrazolo[1,5-a]pyrimidines in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently-labeled pyrazolo[1,5-a]pyrimidines are emerging as a versatile class of small molecule probes for cellular imaging. Their favorable photophysical properties, including high quantum yields, excellent photostability, and tunable emission spectra, make them attractive alternatives to traditional fluorophores.[1] The compact size of the pyrazolo[1,5-a]pyrimidine scaffold minimizes potential interference with cellular processes, allowing for more accurate visualization of subcellular structures and dynamics.[1] This document provides detailed application notes and protocols for the use of these probes in cellular imaging, with a focus on their practical implementation in a research setting.

Key Advantages of Pyrazolo[1,5-a]pyrimidine Probes:

  • High Quantum Yields: Many derivatives exhibit strong fluorescence, enabling sensitive detection.[1]

  • Photostability: Resistance to photobleaching allows for longer imaging times and time-lapse experiments.[1]

  • Tunable Photophysical Properties: The emission color can be modulated by chemical modifications, allowing for multicolor imaging applications.[1]

  • Small Size: Minimizes steric hindrance and potential disruption of biological functions.[1]

  • Efficient Synthesis: Straightforward synthetic routes facilitate the development of novel probes with tailored properties.[1]

Quantitative Data Presentation

The photophysical properties of fluorescently-labeled pyrazolo[1,5-a]pyrimidines can be tailored by altering their substitution patterns. The following table summarizes the properties of a selection of these probes from the literature.

Probe/DerivativeExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Target/ApplicationReference
FD13 Not specifiedNot specifiedNot specifiedNot specifiedLipid Droplets
PP-1 ~3504450.64Not specifiedpH Sensing
PPs 4a-g 340 - 440Varies with solvent0.01 - 0.973,320 - 20,593General Imaging[1]

Experimental Protocols

General Protocol for Live-Cell Imaging

This protocol provides a general framework for staining live cells with pyrazolo[1,5-a]pyrimidine probes. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.

Materials:

  • Fluorescently-labeled pyrazolo[1,5-a]pyrimidine probe

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the pyrazolo[1,5-a]pyrimidine probe in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Staining:

    • Dilute the probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

Specific Protocol for Staining Lipid Droplets with FD13 Probe

This protocol is adapted for the specific use of the FD13 probe for visualizing lipid droplets in living cells.

Materials:

  • FD13 probe

  • DMSO

  • Complete cell culture medium (e.g., for HeLa cells)

  • PBS

  • HeLa cells or other suitable cell line

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of FD13 in DMSO.

  • Cell Culture:

    • Culture HeLa cells on glass-bottom dishes or coverslips in complete medium until they are 60-80% confluent.

  • Staining:

    • Prepare a staining solution by diluting the FD13 stock solution in complete culture medium to a final concentration of 20 µM.

    • Remove the culture medium from the cells and add the FD13 staining solution.

    • Incubate the cells for 1 hour in a 5% CO₂ incubator at 37°C.

  • Imaging:

    • Fluorescence images can be taken without washing the cells.

    • Use a fluorescence microscope with appropriate filter sets for the FD13 probe.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_General_Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Probe_Stock Prepare Probe Stock (1-10 mM in DMSO) Staining_Solution Dilute Probe in Culture Medium (1-10 µM) Probe_Stock->Staining_Solution Cell_Culture Culture Cells on Glass-bottom Dish Cell_Culture->Staining_Solution Incubation Incubate Cells (15-60 min, 37°C) Staining_Solution->Incubation Washing Wash Cells with PBS (2-3 times) Incubation->Washing Microscopy Image with Fluorescence Microscope Washing->Microscopy

Experimental_Workflow_Lipid_Droplet_Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging FD13_Stock Prepare FD13 Stock in DMSO Staining_Sol Prepare 20 µM FD13 in Culture Medium FD13_Stock->Staining_Sol HeLa_Culture Culture HeLa Cells HeLa_Culture->Staining_Sol Incubate_Cells Incubate Cells (1 hour, 37°C) Staining_Sol->Incubate_Cells Direct_Imaging Image Directly (No Washing) Incubate_Cells->Direct_Imaging

Logical_Relationship_Probe_Properties Core_Scaffold Pyrazolo[1,5-a]pyrimidine Core Substituents Chemical Substituents (Electron Donating/Withdrawing Groups) Core_Scaffold->Substituents Photophysical_Properties Tunable Photophysical Properties (Absorption, Emission, Quantum Yield) Substituents->Photophysical_Properties Cellular_Applications Specific Cellular Applications (Organelle Staining, Ion Sensing) Photophysical_Properties->Cellular_Applications

References

Application Notes: Methodologies for Assessing the Anti-inflammatory Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical component of the innate immune system, chronic dysregulation of inflammatory pathways can lead to a variety of diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] The development of novel anti-inflammatory therapeutics is a significant focus of drug discovery. This document provides a detailed guide to established in vitro and in vivo methodologies for screening and characterizing the anti-inflammatory potential of test compounds. Key assays targeting cellular and enzymatic drivers of inflammation, such as macrophages and cyclooxygenase (COX) enzymes, are detailed, alongside a widely used animal model for acute inflammation.

Overall Screening Workflow

A typical workflow for assessing a compound's anti-inflammatory potential begins with high-throughput in vitro assays to identify initial hits. Promising candidates are then subjected to more complex cellular assays and finally validated in in vivo animal models before proceeding to preclinical development.

G s1 Compound Library s2 In Vitro Screening (e.g., COX Inhibition, NO Assay) s1->s2 hit Hit Identification s2->hit s3 Cell-Based Assays (e.g., Cytokine Release) s4 In Vivo Models (e.g., Paw Edema) s3->s4 lead Lead Candidate s4->lead s5 Lead Optimization & Preclinical Studies hit->s3 lead->s5

Caption: High-level workflow for anti-inflammatory drug discovery.

Part 1: In Vitro and Cell-Based Assays

In vitro assays are rapid, cost-effective methods for the initial screening of compounds.[1] They typically target specific enzymes or cellular responses known to be critical in the inflammatory cascade.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[2][3] NO is synthesized by inducible nitric oxide synthase (iNOS). Due to its short half-life, NO production is indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[4][5] This colorimetric assay relies on a diazotization reaction that forms a purple azo compound, detectable at ~540 nm.[5][6] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells (or primary macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control (untreated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite).

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all wells.[5]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine) to all wells.[5]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Presentation:

CompoundConcentration (µM)Nitrite (µM) ± SD% Inhibition
Control (No LPS)-1.2 ± 0.3-
Vehicle + LPS-45.8 ± 3.10%
Compound X135.2 ± 2.523.1%
Compound X1018.9 ± 1.958.7%
Compound X1006.7 ± 0.885.4%
L-NAME (Positive Ctrl)1004.1 ± 0.591.0%
Protocol 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

Principle: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] While COX-1 is constitutively expressed, COX-2 is induced during inflammation, making it a primary target for anti-inflammatory drugs (NSAIDs).[7] This fluorometric assay measures the peroxidase activity of recombinant human COX-2, which generates a fluorescent product from a probe in the presence of its substrate, arachidonic acid.[7] A decrease in fluorescence indicates inhibition of COX-2.

Experimental Protocol:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol (e.g., Assay Buffer, Heme, recombinant COX-2 enzyme, Arachidonic Acid substrate, and a fluorescent probe like Amplex™ Red).[8][9]

  • Plate Setup: In a 96-well black plate, set up wells for:

    • Background (no enzyme)

    • 100% Initial Activity (enzyme, no inhibitor)

    • Inhibitor Control (e.g., Celecoxib)[7]

    • Test Compound at various concentrations.

  • Reaction Setup:

    • To each well (except background), add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme.[8]

    • Add 10 µL of the test compound, positive control, or vehicle to the appropriate wells.

  • Inhibitor Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.

  • Data Acquisition: Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes using a microplate reader.[7]

  • Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the 100% initial activity control. Calculate the IC₅₀ value.

Data Presentation:

CompoundConcentration (nM)Reaction Rate (RFU/min) ± SD% InhibitionIC₅₀ (nM)
Vehicle Control-150.3 ± 9.80%
Compound Y10121.5 ± 8.119.2%
Compound Y5080.1 ± 6.546.7%54.2
Compound Y10045.7 ± 4.269.6%
Compound Y50015.2 ± 2.189.9%
Celecoxib5009.8 ± 1.593.5%450
The NF-κB Signaling Pathway

Nuclear Factor kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as LPS binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[13] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[13][14] Assays that measure the inhibition of NF-κB activation are crucial for identifying compounds that act upstream in the inflammatory pathway.

G cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 Activates irak IRAK my_d88->irak Activates traf6 TRAF6 irak->traf6 Activates ikk IKK Complex traf6->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_p P-IκB (Degradation) ikb->ikb_p nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->genes G acclimate 1. Acclimatize Animals (e.g., Wistar Rats) baseline 2. Measure Baseline Paw Volume (V₀) acclimate->baseline grouping 3. Group Animals (Vehicle, Compound, Positive Ctrl) baseline->grouping dosing 4. Administer Compound (e.g., Oral Gavage) grouping->dosing induction 5. Induce Edema (0.1 mL 1% Carrageenan Injection) dosing->induction 1 hr post-dose measure 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measure analyze 7. Analyze Data (% Inhibition of Edema) measure->analyze

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chemical compounds in Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery. This document outlines the principles of SAR, details key experimental protocols, provides examples of data presentation, and illustrates relevant biological pathways and experimental workflows.

Introduction to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure.[1][2] By systematically modifying the chemical structure of a "hit" or "lead" compound and observing the resulting changes in its biological activity, researchers can identify the key chemical features, known as pharmacophores, responsible for its therapeutic effects.[2] This iterative process of synthesis and biological testing allows for the optimization of a compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective drugs.[3][4]

The primary goals of SAR studies are to:

  • Identify and optimize lead compounds.

  • Enhance biological potency and selectivity.

  • Improve pharmacokinetic and pharmacodynamic properties.

  • Reduce off-target effects and toxicity.

Data Presentation: SAR Tables

A crucial aspect of SAR analysis is the clear and concise presentation of data. SAR tables are used to organize and compare compounds, their structural modifications, and their corresponding biological activities.[5] The most common measure of a compound's potency is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Table 1: SAR of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

This table presents a series of quinazoline-based compounds and their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. The structural modifications at the R1 and R2 positions are systematically varied to understand their impact on potency.

Compound IDR1R2EGFR Kinase IC50 (nM)[2][6][7][8][9][10][11]
1 HH>10000
2 OCH3H8300
3 OCH3OCH3590
4 ClH110
5 BrH60.1
6 HNH23200
7 OCH3NH2450
8 ClNH22.7

Note: The chemical structures would be depicted in a separate figure in a publication, with the R-groups corresponding to the table entries.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality SAR data. The following sections provide step-by-step methodologies for key in vitro assays.

Biochemical Assays

3.1.1. Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme.

Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound. A decrease in the reaction rate indicates inhibition.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well or 384-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.

  • Reaction Initiation: In a microplate, add the enzyme solution to wells containing the diluted test compounds. Incubate for a pre-determined time to allow for compound-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

3.1.2. Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a compound for a specific receptor.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand ("radioligand") for binding to a receptor.

Materials:

  • Cell membranes or purified receptors

  • Radioligand with high affinity and specificity for the target receptor

  • Test compounds

  • Assay buffer

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter or filtration apparatus

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Binding Reaction: In a reaction tube, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the receptor-bound complex.

  • Quantification: Measure the amount of radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10]

Cell-Based Functional Assays

3.2.1. Luciferase Reporter Gene Assay for GPCR Activation

This protocol describes a method to measure the activation of a G-protein coupled receptor (GPCR) by a test compound.

Principle: Cells are engineered to express the target GPCR and a reporter gene (luciferase) linked to a response element that is activated by the GPCR's signaling pathway. Activation of the GPCR by a compound leads to the production of luciferase, which is quantified by measuring light output.[12][13][14][15]

Materials:

  • Host cell line (e.g., HEK293, CHO)

  • Expression vector for the target GPCR

  • Luciferase reporter vector containing a relevant response element (e.g., CRE for Gs-coupled GPCRs, SRE for Gq-coupled GPCRs)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Transfection: Co-transfect the host cells with the GPCR expression vector and the luciferase reporter vector.

  • Cell Seeding: Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 4-6 hours).

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the light output from each well using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to untreated cells. Determine the EC50 value from the dose-response curve.

3.2.2. MTT Cell Proliferation Assay

This protocol is used to assess the effect of a compound on cell viability and proliferation.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][16]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.[3]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.

In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development.

3.3.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.

Principle: A multi-well plate with a filter coated with an artificial lipid membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that diffuses across the membrane over time is measured.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane lipid solution

  • Test compounds

  • Buffer solutions (pH adjusted to mimic physiological conditions)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Protocol:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the test compound solution to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains buffer.

  • Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) to allow for compound diffusion.

  • Sample Analysis: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the compound concentrations and assay parameters.

3.3.2. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored to determine its metabolic rate.

Materials:

  • Liver microsomes (human or animal)

  • Test compounds

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol to stop the reaction

  • LC-MS/MS for analysis

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualization of Pathways and Workflows

Visualizing biological pathways and experimental workflows is essential for understanding the context and logic of SAR studies.

Signaling Pathways

The following diagrams illustrate two key signaling pathways often targeted in drug discovery.

ERK1_2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The ERK1/2 signaling pathway, a key regulator of cell fate.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell growth and survival.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental processes in SAR studies.

SAR_Workflow LeadCompound Lead Compound Identification AnalogDesign Analog Design & Chemical Synthesis LeadCompound->AnalogDesign BiologicalScreening Biological Screening (In Vitro Assays) AnalogDesign->BiologicalScreening SAR_Analysis SAR Analysis BiologicalScreening->SAR_Analysis SAR_Analysis->AnalogDesign Iterative Optimization ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox OptimizedLead Optimized Lead Candidate SAR_Analysis->OptimizedLead ADME_Tox->SAR_Analysis Cell_Based_Assay_Workflow CellCulture Cell Culture & Seeding CompoundTreatment Compound Treatment CellCulture->CompoundTreatment Incubation Incubation CompoundTreatment->Incubation AssayReagent Addition of Assay Reagent Incubation->AssayReagent SignalDetection Signal Detection AssayReagent->SignalDetection DataAnalysis Data Analysis (EC50/IC50) SignalDetection->DataAnalysis

References

Application Notes and Protocols for Targeting Specific Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal transduction pathways are intricate cellular communication networks that govern fundamental biological processes, including cell growth, differentiation, and apoptosis. The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, autoimmune disorders, and neurological conditions. Consequently, the targeted modulation of specific signal transduction pathways has emerged as a cornerstone of modern therapeutic development. These "targeted therapies" aim to interfere with specific molecules involved in signal cascades, offering the potential for greater efficacy and reduced toxicity compared to conventional treatments.

This document provides detailed application notes on the therapeutic targeting of key signal transduction pathways in oncology, immunology, and neurology. It also includes comprehensive experimental protocols for essential techniques used to investigate these pathways and evaluate the efficacy of targeted agents.

Application Notes: Targeting Key Signaling Pathways

Oncology: The MAPK/ERK and PI3K/AKT/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathways are two of the most frequently dysregulated signaling cascades in cancer.[1][2] They play central roles in promoting cell proliferation, survival, and resistance to apoptosis.[2][3]

Therapeutic Strategies:

Small molecule inhibitors and monoclonal antibodies have been developed to target key components of these pathways. For instance, BRAF inhibitors like Vemurafenib and Dabrafenib are effective in treating melanomas harboring the BRAF V600E mutation.[4] Similarly, MEK inhibitors such as Trametinib can block downstream signaling from RAF. In the PI3K/AKT/mTOR pathway, inhibitors targeting PI3K (e.g., Alpelisib), AKT (e.g., Capivasertib), and mTOR (e.g., Everolimus) have shown clinical benefit in various cancers.[5][6]

Quantitative Data Summary: Efficacy of Targeted Therapies in Oncology

Therapeutic AgentTargetCancer TypeOutcome MeasureResult
Vemurafenib BRAF V600EMetastatic MelanomaOverall Response Rate (ORR)48%
Trametinib MEK1/2BRAF V600E-mutant MelanomaProgression-Free Survival (PFS)4.8 months
Alpelisib + Fulvestrant PIK3CAHR+, HER2- Breast CancerMedian PFS11.0 months
Everolimus mTORAdvanced Renal Cell CarcinomaMedian PFS4.9 months
Immunology: Modulating T-Cell and B-Cell Signaling

Signal transduction pathways are critical for regulating immune responses. In autoimmune diseases, hyperactive signaling in immune cells, such as T-cells and B-cells, leads to chronic inflammation and tissue damage. Targeted therapies aim to dampen these overactive immune responses.[7][8]

Therapeutic Strategies:

Targeting key signaling molecules in lymphocytes has proven effective in treating autoimmune conditions. For example, Janus kinase (JAK) inhibitors, such as Tofacitinib, block cytokine signaling pathways that are crucial for the activation and function of various immune cells.[8] B-cell activating factor (BAFF) is a key survival factor for B-cells, and its inhibition by monoclonal antibodies like Belimumab is a therapeutic strategy for systemic lupus erythematosus (SLE).[8]

Quantitative Data Summary: Efficacy of Targeted Therapies in Autoimmune Diseases

Therapeutic AgentTargetAutoimmune DiseaseOutcome MeasureResult
Tofacitinib JAK1/JAK3Rheumatoid ArthritisACR20 Response Rate at 6 months60%
Belimumab BAFFSystemic Lupus ErythematosusSLE Responder Index (SRI) at Week 5257.6%
Ustekinumab IL-12/IL-23PsoriasisPASI 75 Response at Week 1267%
Abatacept CTLA-4Rheumatoid ArthritisACR20 Response Rate at 6 months67.9%
Neurology: Targeting Pathways in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Dysregulated signaling pathways contribute to neuronal cell death, neuroinflammation, and the accumulation of toxic protein aggregates.[9][10]

Therapeutic Strategies:

Targeting signaling pathways to promote neuronal survival and reduce neuroinflammation is a promising area of research. For example, inhibiting glycogen synthase kinase 3 beta (GSK-3β), a key enzyme in several signaling pathways, has shown neuroprotective effects in preclinical models of Alzheimer's disease.[11] The modulation of pathways involving brain-derived neurotrophic factor (BDNF) is also being explored to enhance synaptic plasticity and neuronal survival.[11] While many targeted therapies for neurodegenerative diseases are still in clinical trials, they hold significant promise.[11][12][13]

Quantitative Data Summary: Neuroprotective Effects of Signaling Pathway Inhibitors (Preclinical Data)

CompoundTarget PathwayNeurological Disorder ModelOutcome MeasureResult
GSK-3β Inhibitor (e.g., Lithium) Wnt/β-cateninAlzheimer's Disease (mouse model)Reduced Amyloid Plaque Load~30% reduction
P2X Receptor Antagonist (PPADS) P2X signalingBrain Ischemia (in vitro)Neuronal Cell Death~70% neuroprotection
MEK Inhibitor (U0126) MAPK/ERKBrain Ischemia (in vitro)Neuronal Cell DeathPartial neuroprotection
Osthole PI3K/Akt, MAPK/NF-κBNeuroinflammation modelReduction in pro-inflammatory cytokinesSignificant reduction

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect and quantify the phosphorylation status of a target protein, a key indicator of signaling pathway activation.[4][14][15][16][17]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (phospho-specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): To normalize for total protein levels, the membrane can be stripped of antibodies and reprobed with an antibody that recognizes the total, non-phosphorylated form of the target protein.

In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.[7][9][10][18]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound (inhibitor)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or vehicle control.

    • Kinase solution.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[18]

  • Initiate Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic effects of targeted therapies.[19][20][21][22]

Materials:

  • Cells cultured in a 96-well plate

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Mandatory Visualizations

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding Grb2 Grb2 RTK->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Survival Cell Survival AKT->Cell Survival Cell Growth Cell Growth mTORC1->Cell Growth Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (e.g., Dysregulated Kinase) HTS High-Throughput Screening (Kinase Inhibition Assays) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Validation (Cell Viability, Western Blot) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III FDA_Approval FDA Approval Phase_III->FDA_Approval

Caption: Experimental workflow for targeted drug discovery.

Logical_Relationships cluster_concepts Core Concepts cluster_experiments Experimental Validation Signal_Transduction Signal Transduction Pathway Disease Disease (Cancer, Autoimmunity, etc.) Signal_Transduction->Disease Dysregulation leads to Targeted_Therapy Targeted Therapy (e.g., Kinase Inhibitor) Disease->Targeted_Therapy Is a target for Targeted_Therapy->Signal_Transduction Modulates Biochemical_Assays Biochemical Assays (Kinase Assays) Targeted_Therapy->Biochemical_Assays Evaluated by Cellular_Assays Cellular Assays (Western Blot, Cell Viability) Targeted_Therapy->Cellular_Assays Validated by Clinical_Trials Clinical Trials Targeted_Therapy->Clinical_Trials Tested in Biochemical_Assays->Cellular_Assays Informs Cellular_Assays->Clinical_Trials Precedes

Caption: Logical relationships in targeted therapy development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a low yield or no this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure the 5-aminopyrazole precursor and the carbonitrile-containing reagent are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, higher boiling point solvents can sometimes improve yields by allowing for higher reaction temperatures.[1]

      • Catalyst: The reaction can be sensitive to the catalyst used. Both acid and base catalysis have been reported for the synthesis of related pyrazolopyrimidines.[2] If using an acid catalyst like acetic acid or sulfuric acid, ensure the concentration is optimal.[2] For base-catalyzed reactions, consider using a non-nucleophilic base such as triethylamine or piperidine.

      • Temperature and Time: These reactions often require elevated temperatures (reflux).[3] If the yield is low, consider incrementally increasing the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for pyrazolo[1,5-a]pyrimidine synthesis.[2][4]

Issue 2: Formation of Isomeric Byproducts

  • Question: I am observing the formation of an isomeric product, specifically the 5-amino isomer, alongside my desired this compound. How can I improve the regioselectivity?

  • Answer: The regioselectivity of the cyclization is a known challenge in pyrazolo[1,5-a]pyrimidine synthesis and is influenced by the reaction conditions and the nature of the reactants.

    • Reaction Conditions: It has been reported that microwave irradiation can favor the formation of the 7-amino isomer over the 5-amino isomer.[2]

    • Starting Materials: The substituents on both the 5-aminopyrazole and the coupling partner can influence the regiochemical outcome. It is crucial to carefully select the appropriate precursors. In some cases, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamoyl derivatives under microwave conditions selectively yields the 7-amino isomers.[2]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and isomers.

    • Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid products. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a standard technique for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

    • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with a non-polar solvent can remove non-polar impurities, while washing with a polar solvent can remove highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct approach involves the condensation reaction of a substituted 5-aminopyrazole with a suitable three-carbon electrophilic synthon containing a cyano group. A key reaction is the condensation of 5-amino-3-substituted-1H-pyrazole-4-carbonitriles with reagents like malononitrile derivatives or β-enaminonitriles.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in this synthesis can be harmful if inhaled, ingested, or in contact with skin. Therefore, all manipulations should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of pyrazolo[1,5-a]pyrimidine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Solvent on Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetic AcidReflux5 h89[5]
TriethylamineEthanolReflux8 h45[1]
None (Microwave)DMF12020 minHigh (not specified)[2]
KHSO4 (Ultrasonic)Water-ethanol (1:1)609 min86[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodTemperature (°C)TimeYield (%)Reference
Conventional HeatingRefluxSeveral hoursModerate to Good[7]
Microwave Irradiation120-15020-30 minGood to Excellent[2][4]

Experimental Protocols

General Protocol for the Synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles (as an example for a related structure):

This protocol is adapted from a reported synthesis of related pyrazolo[1,5-a]pyrimidine derivatives and can be used as a starting point.[5]

  • Reaction Setup: A mixture of 3-amino-5-aryl-1H-pyrazole-4-carbonitrile (1 mmol) and an appropriate enaminone (1 mmol) in glacial acetic acid (15 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The reaction mixture is heated at reflux for 5-8 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), the mixture is allowed to cool to room temperature. The precipitated solid is collected by filtration, washed with ethanol, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone) to afford the desired 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[5]

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting logic.

Synthesis_Pathway A 5-Aminopyrazole Precursor C Condensation Reaction A->C B Carbonitrile-containing Reagent B->C D 7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile C->D Cyclization

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions If pure solvent Vary Solvent conditions->solvent catalyst Screen Catalysts conditions->catalyst temp_time Adjust Temperature and Time conditions->temp_time microwave Consider Microwave Irradiation conditions->microwave success Improved Yield solvent->success catalyst->success temp_time->success microwave->success

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Factors regio Regioselectivity Control (7-amino vs 5-amino) mw Microwave Irradiation regio->mw sm Starting Material Structure regio->sm isomer_7 Favors 7-amino isomer mw->isomer_7 sm->isomer_7

Caption: Factors influencing regioselectivity in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues commonly encountered with pyrazolo[1,5-a]pyrimidine compounds. The following troubleshooting guides and frequently asked questions (FAQs) offer insights into proven strategies, from structural modification to advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyrimidine compound exhibits poor aqueous solubility. What are the initial steps I should take?

A1: Initially, focus on characterizing the physicochemical properties of your compound. Key parameters include its melting point, lipophilicity (LogP), and crystal structure. High melting points can indicate strong crystal lattice energy, a common contributor to poor solubility.[1] Understanding these properties will guide the selection of an appropriate solubility enhancement strategy.

Q2: How can I improve the solubility of my compound through structural modification?

A2: Several rational design strategies can be employed to enhance the intrinsic solubility of pyrazolo[1,5-a]pyrimidine derivatives:

  • Introduce Polar Functional Groups: The addition of polar groups, such as alkoxy and heteroaryl substituents, can increase the overall polarity and hydrogen bonding capacity of the molecule, leading to improved aqueous solubility.[2]

  • Disrupt Molecular Planarity: The planar nature of the pyrazolo[1,5-a]pyrimidine scaffold can lead to strong crystal packing. Introducing substituents that disrupt this planarity can lower the crystal lattice energy and, consequently, improve solubility.[1]

  • Increase Rotational Freedom: Modifying linkers within the molecule to include rotatable bonds can increase conformational flexibility, which helps to reduce crystal packing energy and enhance solubility.[1][3]

Q3: What formulation strategies are effective for pyrazolo[1,5-a]pyrimidine compounds?

A3: For compounds where structural modification is not feasible, various formulation approaches can significantly improve apparent solubility and bioavailability:

  • Amorphous Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) can prevent crystallization and enhance the dissolution rate.[4] This can be achieved through techniques such as spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems, including self-emulsifying drug delivery systems (SEDDS), can improve solubilization and absorption in the gastrointestinal tract.[4][5]

  • Particle Size Reduction: Micronization and nanonization techniques increase the surface area of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5]

Q4: Are there high-throughput methods to screen for optimal formulation conditions?

A4: Yes, miniaturized assays using polymer-drug microarrays can be employed to rapidly screen a wide range of polymers and drug loadings to identify formulations that enhance the apparent water solubility of pyrazolo[1,5-a]pyrimidine derivatives. This method requires only microgram quantities of the compound, making it ideal for early-stage development.[6][7]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution upon dilution of a DMSO stock.
Potential Cause Troubleshooting Step Rationale
Low Aqueous Solubility 1. Determine the kinetic and thermodynamic solubility in aqueous buffers. 2. Consider using co-solvents (e.g., PEG 400, ethanol) in the aqueous medium. 3. Evaluate the use of surfactants above the critical micelle concentration.[8]The compound's intrinsic solubility in the final aqueous environment is exceeded. Co-solvents and surfactants can increase the solubilization capacity of the medium.
Crystallization 1. Analyze the precipitate using techniques like XRPD to confirm its crystalline nature. 2. Formulate as an amorphous solid dispersion with a suitable polymer.[4]The amorphous state is thermodynamically unstable and tends to revert to a more stable crystalline form with lower solubility.
Problem 2: Poor oral bioavailability despite acceptable in vitro potency.
Potential Cause Troubleshooting Step Rationale
Dissolution Rate-Limited Absorption 1. Reduce the particle size of the API through micronization or nanocrystal technology.[5][9] 2. Develop a lipid-based formulation to leverage the lymphatic absorption pathway.[5]For poorly soluble compounds, the rate at which the drug dissolves in the gastrointestinal fluids can be the limiting factor for absorption.
Precipitation in the GI Tract 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. 2. Utilize a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state.[8]The change in pH and dilution upon entering the gastrointestinal tract can cause the drug to precipitate, reducing the concentration available for absorption.

Quantitative Data Summary

The following tables summarize quantitative data from studies focused on improving the solubility of pyrazolo[1,5-a]pyrimidine and related compounds.

Table 1: Solubility Enhancement of Pyrazolyl-Pyrimidinone Derivatives [1][3]

CompoundAC1 IC50 (µM)Aqueous Solubility (µM)Melting Point (°C)
AC10102-4.6170-175
7-47A (AC10142A) 0.26 74 ± 7 -

Data illustrates the successful improvement of aqueous solubility through structural modifications aimed at reducing crystal packing energy.

Table 2: Properties of PI3Kδ Inhibitors with a Pyrazolo[1,5-a]pyrimidine Scaffold [10]

CompoundKinetic Solubility at pH 7.4 (µM)
37444
54 >500

This data highlights how subtle structural changes, such as the introduction of a nitrogen atom in an indole ring, can lead to improved kinetic solubility.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersions via Solvent Evaporation

This protocol is a general method for preparing amorphous solid dispersions, which can be adapted for pyrazolo[1,5-a]pyrimidine compounds.[4][11]

  • Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone). The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal composition.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be conducted at a controlled temperature (e.g., 40-60 °C) to ensure the formation of a uniform film.

  • Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried film using a mortar and pestle, and then pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The dissolution rate should be compared to that of the pure crystalline drug.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement, a standard method for determining thermodynamic solubility.[8]

  • Sample Preparation: Add an excess amount of the pyrazolo[1,5-a]pyrimidine compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile, methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Visualizations

solubility_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_structural Structural Modification cluster_formulation Formulation Approach cluster_outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine Compound Introduce_Polar_Groups Introduce Polar Groups Poor_Solubility->Introduce_Polar_Groups Intrinsic Disrupt_Planarity Disrupt Planarity Poor_Solubility->Disrupt_Planarity Intrinsic Increase_Rotation Increase Rotational Freedom Poor_Solubility->Increase_Rotation Intrinsic Solid_Dispersion Amorphous Solid Dispersion Poor_Solubility->Solid_Dispersion Extrinsic Lipid_Based Lipid-Based Formulation Poor_Solubility->Lipid_Based Extrinsic Particle_Size Particle Size Reduction Poor_Solubility->Particle_Size Extrinsic Complexation Cyclodextrin Complexation Poor_Solubility->Complexation Extrinsic Improved_Solubility Enhanced Aqueous Solubility and Bioavailability Introduce_Polar_Groups->Improved_Solubility Disrupt_Planarity->Improved_Solubility Increase_Rotation->Improved_Solubility Solid_Dispersion->Improved_Solubility Lipid_Based->Improved_Solubility Particle_Size->Improved_Solubility Complexation->Improved_Solubility

Caption: Decision workflow for addressing poor solubility.

experimental_workflow Start Start: Excess Compound in Aqueous Buffer Equilibrate Equilibrate (e.g., 24-72h at 25°C) Start->Equilibrate Filter Filter (0.22 µm Syringe Filter) Equilibrate->Filter Dilute Dilute Filtrate with Organic Solvent Filter->Dilute Analyze Quantify by HPLC Dilute->Analyze End End: Determine Equilibrium Solubility Analyze->End

Caption: Workflow for shake-flask solubility determination.

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyrazolo[1,5-a]pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on practical solutions and optimization strategies.

Issue 1: Low or No Product Yield in Condensation Reactions

Q1: I am experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this common condensation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Reactivity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can interfere with the reaction. The reactivity of the β-dicarbonyl compound is a crucial factor; some may necessitate more stringent conditions to prevent side reactions.[1][2]

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent that can also function as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to elevate the reaction temperature.[1]

    • Catalyst: The reaction can be catalyzed by either an acid or a base.[1] For acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1][3] In the case of base-catalyzed reactions, a non-nucleophilic base is preferable.[1]

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is low, incrementally increase the reaction time or temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][4]

Issue 2: Poor Regioselectivity

Q2: How can I control the regioselectivity of the reaction to obtain the desired isomer?

A2: Achieving high regioselectivity is a common challenge. The substitution pattern on both the aminopyrazole and the biselectrophilic partner dictates the outcome.

  • Choice of Reagents: The use of β-enaminones as the 1,3-biselectrophilic compound can enhance regioselectivity. The reaction often proceeds through an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[1]

  • Controlling Reaction Pathway: In reactions with cyclic β-dicarbonyl compounds, the nature of the β-dicarbonyl can influence the reaction pathway, leading to the regioselective formation of specific isomers.[2] A careful selection of reactants is crucial for controlling the outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidines?

A1: Several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. These include:

  • Cyclization Reactions: This is a widely adopted approach that typically involves the condensation of hydrazine derivatives with carbonyl-containing compounds to form the pyrazole ring first, followed by the construction of the pyrimidine ring.[2]

  • Condensation Reactions: A frequently employed strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents under acidic or basic conditions.[2]

  • Three-Component Reactions: This one-pot method often involves the reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds.[2]

  • Microwave-Assisted Methods: This technique can accelerate reactions and improve yields.[2]

  • Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern methods allow for the introduction of diverse functional groups.[2][5]

Q2: How can I improve the yield and efficiency of my pyrazolo[1,5-a]pyrimidine synthesis?

A2: To optimize your synthesis, consider the following:

  • Optimization of Reaction Conditions: Systematically adjust the solvent, catalyst, temperature, and reaction time.[2] For instance, solvent-free conditions or the use of specific solvents like DMSO can significantly impact yield.[2][6]

  • Catalyst Loading: The amount of catalyst can be critical. For example, in palladium-catalyzed reactions, adjusting the catalyst loading can have a substantial effect on the product yield.[2]

  • Microwave Irradiation: As mentioned, this can be a powerful tool for improving reaction efficiency.[4]

Q3: Are there any "green" chemistry approaches for the synthesis of pyrazolo[1,5-a]pyrimidines?

A3: Yes, green chemistry principles are being applied to the synthesis of these compounds. This includes the development of one-pot syntheses, the use of solvent-free reaction conditions, and microwave-assisted methods to reduce energy consumption and waste.[2][7]

Quantitative Data Summary

Table 1: Optimization of Catalyst and Solvent for a Palladium-Catalyzed Coupling Reaction

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
PdCl2 (2.5)K2CO3Toluene8080
Pd(OAc)2 (2.5)K2CO3Toluene80<10
PdCl2 (1.5)K2CO3Toluene8064
PdCl2 (5)K2CO3Toluene80Not improved
PdCl2 (2.5)Cs2CO3Toluene80Lower
PdCl2 (2.5)K2CO3DMF8022
PdCl2 (2.5)K2CO3DMSO8015
Data adapted from a study on palladium-catalyzed intramolecular dehydrogenative coupling.[2]

Table 2: Effect of Reactant Ratio and Solvent on the Synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines

Reactant Ratio (1a:2a:(CH3)3COK)SolventYield of 3a (%)
1:1.5:2.5DMSOOptimal
1:1.5:2.5TolueneSuboptimal
1:1.5:2.5DMFSuboptimal
Data from a study on the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation.[6]

Experimental Protocols

General Procedure for the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

A mixture of the appropriate 5-aminopyrazole (1 mmol) and the β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired pyrazolo[1,5-a]pyrimidine derivative.[1][3]

Microwave-Assisted Synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines

A mixture of isoflavone 1a (1 mmol), 3-aminopyrazole 2a (1.5 mmol), and (CH₃)₃COK (2.5 mmol) in DMSO (20 mL) is subjected to microwave irradiation at a specified temperature and time. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (5-Aminopyrazole, β-Dicarbonyl) mix Mix in Solvent (e.g., Acetic Acid) start->mix react Heat/Reflux or Microwave Irradiation mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete cool Cool to RT monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash dry Dry wash->dry product Final Product (Pyrazolo[1,5-a]pyrimidine) dry->product

Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

troubleshooting_yield cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Product Yield purity Check Purity of 5-Aminopyrazole & β-Dicarbonyl start->purity reactivity Consider Reactivity of β-Dicarbonyl start->reactivity solvent Optimize Solvent (e.g., Higher Boiling Point) start->solvent catalyst Optimize Catalyst (Acid/Base Concentration) start->catalyst temp_time Increase Temperature or Reaction Time start->temp_time microwave Consider Microwave Irradiation start->microwave purify Purify Starting Materials purity->purify change_reagent Use More Reactive β-Dicarbonyl reactivity->change_reagent adjust_conditions Systematically Adjust Conditions solvent->adjust_conditions catalyst->adjust_conditions temp_time->adjust_conditions microwave->adjust_conditions

Caption: Troubleshooting logic for low product yield in derivatization reactions.

References

Technical Support Center: Purification of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors throughout the purification process. Consider the following:

    • Incomplete Precipitation/Crystallization: The compound may be partially soluble in the mother liquor.

      • Solution: Cool the crystallization mixture for a longer period or at a lower temperature. If using a solvent/anti-solvent system, ensure the optimal ratio is used. A small amount of the pure compound can be added as a seed crystal to induce crystallization.

    • Adsorption onto Silica Gel: During column chromatography, the polar nature of the amino and cyano groups can lead to strong adsorption on the silica gel.

      • Solution: Deactivate the silica gel with a small percentage of a polar solvent like triethylamine or methanol in the eluent system. A mobile phase of 5% methanol in dichloromethane has been used effectively for related compounds.[1]

    • Transfer Losses: Multiple transfer steps between flasks and filters can lead to mechanical losses of the product.

      • Solution: Minimize the number of transfers. Ensure all equipment is rinsed with the appropriate solvent to recover any residual product.

Issue 2: Persistent Impurities Detected by NMR or LC-MS

  • Question: Despite purification, I still observe persistent impurities in my final product. How can I identify and remove them?

  • Answer: The nature of the impurity will dictate the best removal strategy. Common impurities in the synthesis of pyrazolo[1,5-a]pyrimidines include:

    • Isomeric Impurities: The formation of the 5-aminopyrazolo[1,5-a]pyrimidine isomer is a common side reaction.[2]

      • Solution: These isomers can be difficult to separate due to similar polarities. Careful optimization of column chromatography with a shallow gradient elution may be effective. Alternatively, recrystallization from a solvent system that selectively crystallizes the desired isomer can be attempted. Microwave-assisted synthesis has been shown to improve regioselectivity towards the 7-amino isomer.[2]

    • Unreacted Starting Materials: Depending on the synthetic route, unreacted 5-aminopyrazole precursors or other reagents may remain.

      • Solution: These are often more polar than the product and can typically be removed by column chromatography. A thorough wash of the crude product before purification may also be beneficial.

    • Solvent Residues: Residual solvents from the reaction or purification can be trapped in the crystalline lattice.

      • Solution: Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Issue 3: Oiling Out During Recrystallization

  • Question: My compound "oils out" and does not form crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid upon cooling.

    • Solution:

      • Re-heat the solution to dissolve the oil.

      • Add more solvent to reduce the concentration.

      • Cool the solution slowly. A gradual decrease in temperature promotes crystal growth over oil formation.

      • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Use a different solvent system. A mixture of solvents, one in which the compound is soluble and another in which it is less soluble, can be effective. Common solvent systems for recrystallizing related compounds include ethanol, dioxane, and acetone.

Issue 4: Streaking on TLC Plates

  • Question: My compound streaks on the TLC plate, making it difficult to assess purity and determine the correct mobile phase for column chromatography. Why is this happening and how can I fix it?

  • Answer: Streaking on TLC is often caused by the compound's acidic or basic nature, or by its high polarity leading to strong interactions with the silica gel.

    • Solution:

      • Add a modifier to the mobile phase. For a basic compound like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can prevent streaking by neutralizing acidic sites on the silica gel.

      • Use a different stationary phase. If modifying the mobile phase is ineffective, consider using a different TLC plate, such as alumina or a bonded-phase plate.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound?

A1: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Column chromatography is generally more effective for separating compounds with different polarities, such as unreacted starting materials or isomeric byproducts.[1][3] Recrystallization is a good option for removing minor impurities when a suitable solvent system is found.[4]

Q2: What are the recommended solvent systems for column chromatography?

A2: Based on the purification of similar pyrazolo[1,5-a]pyrimidine derivatives, a gradient elution with a mixture of a non-polar solvent and a polar solvent is recommended. Common systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol[1]

  • Petroleum Ether/Tetrahydrofuran

The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: For related aminopyrazolo[1,5-a]pyrimidine derivatives, solvents such as ethanol, ethanol/water mixtures, dioxane, and acetone have been used successfully. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide both the purity profile and confirm the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Quantitative Data Summary

The following table summarizes typical purification outcomes for pyrazolo[1,5-a]pyrimidine derivatives based on literature data. Note that specific yields and purity for this compound may vary depending on the crude sample's quality and the specific conditions used.

Purification MethodEluent/Solvent SystemTypical Yield Range (%)Typical Purity (%)Reference
Column ChromatographyHexane/Ethyl Acetate60-80>95
Column ChromatographyDichloromethane/Methanol70-90>98[1]
RecrystallizationEthanol80-95>98[4]
RecrystallizationDioxane75-90>97[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to form a slurry and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar mobile phase (e.g., hexane/ethyl acetate 9:1).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or placing it in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) TLC TLC Analysis (Assess Purity and Impurity Profile) Crude->TLC Decision High Purity? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No, Minor Impurities ColumnChromatography Column Chromatography Decision->ColumnChromatography No, Major/Isomeric Impurities PureProduct Pure Product Decision->PureProduct Yes Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (NMR, LC-MS, HPLC) PureProduct->Analysis TroubleshootingTree Start Purification Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct OilingOut Oiling Out Start->OilingOut StreakingTLC Streaking on TLC Start->StreakingTLC Sol_LowYield1 Optimize Crystallization (Time, Temperature, Seeding) LowYield->Sol_LowYield1 Sol_LowYield2 Deactivate Silica Gel (Add Triethylamine/Methanol) LowYield->Sol_LowYield2 Sol_Impure1 Optimize Chromatography (Shallow Gradient) ImpureProduct->Sol_Impure1 Sol_Impure2 Change Recrystallization Solvent ImpureProduct->Sol_Impure2 Sol_OilingOut Re-heat, Add More Solvent, Slow Cooling OilingOut->Sol_OilingOut Sol_Streaking Add Modifier to Eluent (e.g., Triethylamine) StreakingTLC->Sol_Streaking

References

enhancing the stability of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many small molecule kinase inhibitors, this compound may also be susceptible to precipitation when diluted from a DMSO stock into aqueous buffers.

Q2: In what types of solvents should I prepare my stock solution of this compound?

A2: For optimal stability of the solid compound, it is recommended to store it at -20°C. Stock solutions should be prepared in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Once prepared, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -80°C for long-term use.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A3: Precipitation upon dilution is a common issue with hydrophobic small molecules like many kinase inhibitors.[2][3] To mitigate this, consider the following strategies:

  • Perform serial dilutions in DMSO first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in DMSO to lower the starting concentration.[2]

  • Optimize the final DMSO concentration: While it is best to keep the final DMSO concentration below 0.5% to avoid off-target effects, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.

  • Adjust the pH of the aqueous buffer: Many kinase inhibitors are weak bases and are more soluble at a lower pH.[2][3]

  • Use of surfactants: For certain assays, the inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic® F-68, can help to maintain the compound's solubility.[2]

Q4: Is this compound sensitive to light?

A4: Yes, aminopyrimidine derivatives can be susceptible to photodegradation, particularly under acidic conditions. It is recommended to protect solutions containing the compound from direct light exposure by using amber vials or by covering the experimental setup with aluminum foil.

Q5: What are the likely degradation pathways for this compound in solution?

A5: Based on the structure of this compound, the most probable degradation pathways include:

  • Hydrolysis of the nitrile group: The carbonitrile group can undergo hydrolysis to form a carboxylic acid, especially under strong acidic or basic conditions.[4][5][6][7]

  • Degradation of the aminopyrimidine ring: The aminopyrimidine moiety may be susceptible to photodegradation.

  • Oxidation: The fused heterocyclic ring system may be sensitive to strong oxidizing agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause Troubleshooting Steps
Compound Precipitation in Media Visually inspect the culture media for any signs of precipitation after adding the compound. If observed, refer to the strategies in FAQ 3 to improve solubility.
Compound Degradation in Media The compound may be unstable in the cell culture medium over the duration of the experiment. Minimize the incubation time as much as possible. For longer experiments, consider replenishing the medium with freshly diluted compound.
Poor Cell Permeability Ensure that the compound is incubated with the cells for a sufficient period to allow for cellular uptake.
Issue 2: Gradual loss of compound concentration in prepared solutions over time.
Possible Cause Troubleshooting Steps
Hydrolysis If working at extreme pH values, consider if hydrolysis of the nitrile group is occurring. Analyze the sample by HPLC or LC-MS to check for the appearance of a more polar degradation product corresponding to the carboxylic acid.
Photodegradation Ensure that all solutions are protected from light during preparation, storage, and the course of the experiment.
Adsorption to Container Surfaces For very dilute solutions, the compound may adsorb to the walls of plastic or glass containers. Consider using low-adsorption microplates or tubes.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of the expected trends based on the chemical properties of the molecule.

Condition Time % Remaining Compound Primary Degradant Observed
0.1 M HCl at 60°C24 hours85%7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
0.1 M NaOH at 60°C8 hours90%7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
3% H₂O₂ at RT12 hours92%Oxidized byproducts
UV Light Exposure24 hours78%Photodegradation products
40°C / 75% RH (Solid)1 month>98%Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. At designated time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. At designated time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a calibrated light source (simulating ICH Q1B conditions). A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples by HPLC at various time points.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for an extended period. Analyze for degradation by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradants.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock in ACN acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-PDA acid->hplc Quantify Degradation base->hplc Quantify Degradation oxidation->hplc Quantify Degradation photo->hplc Quantify Degradation lcms LC-MS hplc->lcms Identify Degradants

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway parent 7-Aminopyrazolo[1,5-a]pyrimidine- 6-carbonitrile hydrolysis_product 7-Aminopyrazolo[1,5-a]pyrimidine- 6-carboxylic acid parent->hydrolysis_product  Acid/Base Hydrolysis photo_product Photodegradation Products parent->photo_product  UV/Vis Light

Caption: Potential degradation pathways for this compound in solution.

References

resolving analytical challenges in characterizing the compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Compound Characterization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during their experiments.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide: Common HPLC Issues

This guide addresses prevalent issues in HPLC analysis such as poor peak shape, retention time shifts, and high backpressure.[1][2]

FAQ 1: Why am I seeing poor peak shapes in my chromatogram?

Irregular peak shapes can be indicative of problems with the sample, the column's integrity, or the mobile phase conditions.[1] Common peak shape issues include tailing, fronting, and split peaks.[1][3]

  • Peak Tailing: This phenomenon, where a peak has a broad, drawn-out tail, is often caused by interactions between the analyte and active silanol groups on the silica surface of the column.[2][3] Other causes can include column overloading, contamination, or the use of a weak mobile phase.[1][3]

  • Peak Fronting: Characterized by a sharp front edge and a broad leading shoulder, this issue can result from over-injection of the sample or a sample solvent that is stronger than the mobile phase.[1][3]

  • Split Peaks: These can be caused by poor column connections, a clogged inlet frit, or a mismatch between the sample solvent and the mobile phase.[1]

Troubleshooting Flowchart for Poor HPLC Peak Shape

G start Problem: Poor Peak Shape peak_type Identify Peak Type start->peak_type tailing Tailing Peak peak_type->tailing Tailing fronting Fronting Peak peak_type->fronting Fronting split Split Peak peak_type->split Split tailing_cause1 Cause: Secondary Interactions (e.g., with silanols) tailing->tailing_cause1 tailing_cause2 Cause: Column Overload tailing->tailing_cause2 fronting_cause1 Cause: Sample Overload fronting->fronting_cause1 fronting_cause2 Cause: Improper Solvent fronting->fronting_cause2 split_cause1 Cause: Column Void / Clogged Frit split->split_cause1 split_cause2 Cause: Sample/Mobile Phase Mismatch split->split_cause2 tailing_sol1 Solution: - Decrease mobile phase pH - Add basic modifier (e.g., TEA) - Use high-purity silica column tailing_cause1->tailing_sol1 tailing_sol2 Solution: - Reduce sample concentration - Use a column with a larger internal diameter tailing_cause2->tailing_sol2 fronting_sol1 Solution: - Reduce injection volume - Decrease sample concentration fronting_cause1->fronting_sol1 fronting_sol2 Solution: - Dissolve sample in mobile phase - Ensure sample solvent is weaker than mobile phase fronting_cause2->fronting_sol2 split_sol1 Solution: - Flush column in reverse - Replace column if necessary split_cause1->split_sol1 split_sol2 Solution: - Ensure sample is fully dissolved in mobile phase split_cause2->split_sol2

Caption: Troubleshooting workflow for identifying and resolving common HPLC peak shape issues.

FAQ 2: What causes retention time to shift during an analysis?

Unexpected changes in retention time can point to column degradation, inconsistencies in the mobile phase, or issues with system pressure.[1]

Potential Cause Troubleshooting Steps
Mobile Phase Composition Ensure solvents are prepared consistently and are thoroughly mixed and degassed.[1]
Column Aging/Contamination Regularly clean the column according to the manufacturer's instructions. Replace the column if performance does not improve.[1]
Temperature Fluctuations Use a temperature-controlled column compartment to maintain stable conditions.[1][3]
Flow Rate Variations Check the pump for leaks or air bubbles and ensure the flow rate is stable and accurate.[2]
Experimental Protocol: HPLC Method Development

Developing a robust HPLC method is a systematic process to ensure accurate and reliable quantification of analytes.[4][5]

  • Define Analytical Objectives : Determine the goal of the method (e.g., purity testing, quantification).

  • Literature Review & Sample Information : Gather information on the analyte's properties (polarity, solubility, pKa) and check for existing methods.[6] The solvent for the sample should be compatible with the mobile phase to ensure good peak shape.[6]

  • Select Stationary and Mobile Phases :

    • Stationary Phase (Column) : For reversed-phase HPLC (most common), C18 columns are a typical starting point.

    • Mobile Phase : A mixture of a polar solvent (like water or buffer) and a less polar organic solvent (like acetonitrile or methanol) is used.[6]

  • Optimize Chromatographic Conditions :

    • Adjust mobile phase composition (gradient vs. isocratic elution).

    • Optimize pH, especially for ionizable compounds.[2]

    • Set an appropriate flow rate and column temperature.

  • Method Validation : Once optimized, validate the method for parameters like linearity, precision, accuracy, and robustness to confirm its suitability for routine analysis.[4][5]

Mass Spectrometry (MS)

Troubleshooting Guide: Common MS Issues

This guide provides solutions for common problems encountered in mass spectrometry, such as poor signal intensity and the absence of peaks.[7]

FAQ 1: Why is my signal intensity poor or non-existent?

Low signal intensity can make it difficult to identify or quantify your target compounds.[7] If no peaks are visible at all, it could be an issue with the detector or the sample failing to reach it.[8]

Potential Cause Troubleshooting Steps
Improper Sample Concentration If the sample is too dilute, the signal may be too weak. If it's too concentrated, it can cause ion suppression.[7] Aim for a concentration in the range of 10-100 µg/mL for open access systems.[9]
Inefficient Ionization The choice of ionization technique (e.g., ESI, APCI) significantly impacts signal intensity. Experiment with different methods to optimize for your analyte.[7]
System Leaks Check for gas leaks, particularly after installing new gas cylinders or at connection points, as this can lead to a loss of sensitivity.[8]
Instrument Not Tuned/Calibrated Regularly tune and calibrate the mass spectrometer using appropriate standards to ensure it is operating at peak performance.[7]
Sample Delivery Failure Ensure the autosampler and syringe are working correctly. Check the column for any cracks or blockages that would prevent the sample from reaching the detector.[8]
Experimental Protocol: General Sample Preparation for LC-MS

Proper sample preparation is crucial for obtaining high-quality, reproducible MS data by removing contaminants that can interfere with analysis.[10][11]

Workflow for LC-MS Sample Preparation

G start Start: Sample Collection homogenize 1. Homogenization / Extraction Break down sample into a uniform mixture. start->homogenize precipitate 2. Protein Precipitation (if needed) Remove proteins using organic solvents (e.g., acetonitrile). homogenize->precipitate digest 3. Digestion (for proteomics) Use enzymes (e.g., Trypsin) to break proteins into peptides. precipitate->digest desalt 4. Desalting Remove salts and contaminants using Solid-Phase Extraction (SPE). digest->desalt concentrate 5. Concentration & Solubilization Concentrate sample and dissolve in a volatile solvent (e.g., methanol/water). desalt->concentrate filter 6. Filtration Filter through a 0.22 µm filter to remove particulates. concentrate->filter analyze Ready for LC-MS Analysis filter->analyze G process_node process_node start_end_node start_end_node data_node data_node start Start: Pure API compress 1. Compress API into a disk (constant surface area, e.g., 0.5 cm²) start->compress assemble 2. Mount disk in holder (Rotating Disk Apparatus) compress->assemble dissolution 3. Immerse in dissolution medium (Constant T, pH, and rotation speed) assemble->dissolution sample 4. Withdraw samples at timed intervals dissolution->sample analyze 5. Analyze sample concentration (UV or HPLC) sample->analyze plot 6. Plot concentration vs. time analyze->plot calculate 7. Calculate IDR from the slope (mg/min/cm²) plot->calculate end End: IDR Determined calculate->end

Caption: Experimental workflow for determining the Intrinsic Dissolution Rate (IDR).

References

Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors. Our goal is to equip you with the knowledge and tools to enhance the selectivity of your compounds and ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Addressing Off-Target Effects in Your Experiments

This section provides a step-by-step approach to diagnosing and mitigating unexpected results that may arise from off-target activities of your pyrazolo[1,5-a]pyrimidine inhibitors.

Scenario 1: Your inhibitor is causing significant cell death or an unexpected phenotype at concentrations that should be selective for the primary target.

Initial Assessment:

  • Confirm Compound Identity and Purity: Ensure the structural integrity and purity (>95%) of your pyrazolo[1,5-a]pyrimidine inhibitor using methods such as NMR, LC-MS, and HPLC. Impurities can lead to misleading biological data.

  • Verify On-Target Potency: Re-evaluate the potency of your inhibitor against its primary target using a robust biochemical assay (e.g., in vitro kinase assay) to confirm its IC50 value.

Troubleshooting and Optimization Strategies:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve in your cellular assay to determine the lowest effective concentration that elicits the on-target effect. Concentrations significantly above the IC50 for the primary target are more likely to engage off-target kinases.[1]

  • Kinome Profiling: To identify potential off-target kinases, subject your inhibitor to a broad kinase panel screen (e.g., KINOMEscan®). This will provide a global view of your compound's selectivity.[1][2][3]

  • Cellular Target Engagement Assay: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is engaging the intended target within the complex cellular environment. A lack of a thermal shift for your primary target at concentrations causing the phenotype would strongly suggest off-target effects.

  • Use of a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same primary kinase. If the same phenotype is observed, it is more likely to be an on-target effect.[1]

  • Rescue Experiments: If a specific off-target is suspected, you may be able to "rescue" the cells from the inhibitor's effects by activating the downstream pathway of the off-target kinase through alternative means.

Long-Term Strategy: Structure-Based Drug Design

If off-target effects are confirmed, consider medicinal chemistry approaches to improve selectivity. A key strategy is to exploit differences in the ATP-binding pocket between the primary target and off-target kinases. For instance, modifying your pyrazolo[1,5-a]pyrimidine scaffold to introduce bulky substituents can create steric hindrance with kinases possessing a large "gatekeeper" residue, thereby preventing binding to off-targets while maintaining affinity for targets with a smaller gatekeeper residue.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors?

A1: The primary reason for off-target effects is the conserved nature of the ATP-binding site across the human kinome.[4] Many pyrazolo[1,5-a]pyrimidine inhibitors are designed to be ATP-competitive, meaning they can bind to the ATP pocket of numerous kinases, leading to a lack of specificity.[4]

Q2: How can I improve the selectivity of my current pyrazolo[1,5-a]pyrimidine inhibitor series?

A2: Several medicinal chemistry strategies can be employed to enhance selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazolo[1,5-a]pyrimidine core at different positions to understand how substitutions affect potency and selectivity. For example, adding a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects.[5]

  • Exploiting the Gatekeeper Residue: As mentioned in the troubleshooting guide, designing modifications that create steric hindrance with larger gatekeeper residues in off-target kinases is a powerful strategy.

  • Covalent Inhibition: Introducing a reactive group (e.g., an acrylamide) that can form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase can significantly increase both potency and selectivity.

  • Allosteric Targeting: Designing inhibitors that bind to less conserved allosteric sites on the kinase, rather than the ATP-binding pocket, can lead to much higher selectivity.

Q3: What experimental techniques can I use to profile the selectivity of my inhibitor?

A3: The following techniques are widely used to determine the selectivity profile of kinase inhibitors:

  • Kinome Scanning: This is a high-throughput screening method where your compound is tested against a large panel of purified kinases (often over 400) to identify its binding affinities.[3][6]

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of proteins in intact cells upon ligand binding, providing evidence of target engagement in a physiological context.[7][8][9]

  • Phosphoproteomics: This mass spectrometry-based approach provides a global view of the phosphorylation events in a cell, allowing you to see which signaling pathways are affected by your inhibitor and infer off-target kinase activity.[1]

Data Presentation: Selectivity of Pyrazolo[1,5-a]pyrimidine Inhibitors

The following tables summarize the inhibitory activity and selectivity of representative pyrazolo[1,5-a]pyrimidine compounds from the literature.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms [10]

CompoundPI3Kδ IC50 (µM)PI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kγ IC50 (µM)α/δ Selectivityβ/δ Selectivityγ/δ Selectivity
6 0.0181.4225.4716.90791415939
7 0.4751.06>60>602.2>126>126
13 0.77223.00>60>6030>78>78

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases [5]

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
32 1.93.12.3
33 3.25.53.3
34 1.84.12.3
35 2.53.12.6
36 1.42.41.9

Table 3: Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) against CDKs [11]

KinaseIC50 (nM)
CDK23
CDK130
CDK530
CDK990
CDK7250

Experimental Protocols

1. General Protocol for Kinome Scanning (Competitive Binding Assay)

This protocol outlines the general principle of a competitive binding-based kinome scan.

  • Principle: The assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.[12]

  • Methodology:

    • Kinase Panel Preparation: A comprehensive panel of purified human kinases is prepared, often as tagged fusion proteins for detection.[12]

    • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).[12]

    • Competitive Binding: The test pyrazolo[1,5-a]pyrimidine inhibitor is incubated with a specific kinase from the panel and the immobilized ligand.[12]

    • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is commonly done using quantitative PCR (qPCR).[12]

    • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase.[12]

2. General Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for assessing target engagement in intact cells.[7][8][9]

  • Principle: CETSA is based on the principle that proteins become more resistant to heat-induced denaturation when they are bound to a stabilizing ligand. By heating cells treated with an inhibitor and measuring the amount of soluble target protein remaining, one can infer target engagement.[7][8][9]

  • Methodology:

    • Cell Treatment: Treat cultured cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations or with a vehicle control for a defined period.

    • Heating: Heat the cell suspensions in a PCR plate or similar format to a range of temperatures to induce protein denaturation and aggregation.[7]

    • Cell Lysis: Lyse the cells to release the soluble proteins.

    • Separation of Soluble and Aggregated Fractions: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

    • Protein Detection and Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

G cluster_0 Troubleshooting Workflow for Off-Target Effects start Unexpected Phenotype or Toxicity Observed purity Confirm Compound Purity and Identity start->purity potency Verify On-Target Potency (IC50) purity->potency dose_response Perform Dose-Response Curve in Cells potency->dose_response is_on_target Is Effect at Expected Concentration? dose_response->is_on_target off_target_suspected Off-Target Effect Likely is_on_target->off_target_suspected No on_target_likely On-Target Effect Likely is_on_target->on_target_likely Yes profile Kinome Scan or CETSA off_target_suspected->profile validate Validate with 2nd Inhibitor or Rescue Experiment on_target_likely->validate redesign Structure-Based Redesign profile->redesign

Caption: Troubleshooting workflow for identifying off-target effects.

G cluster_0 Structure-Based Selectivity Enhancement cluster_1 Target Kinase cluster_2 Off-Target Kinase inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor modification Add Bulky Substituent inhibitor->modification target_pocket ATP Pocket modification->target_pocket Fits offtarget_pocket ATP Pocket modification->offtarget_pocket Does not fit binding Binding clash Steric Clash (No Binding) target_gatekeeper Small Gatekeeper (e.g., Threonine) offtarget_gatekeeper Large Gatekeeper (e.g., Methionine)

Caption: Exploiting the gatekeeper residue for selectivity.

G cluster_0 Signaling Pathway Disruption by Off-Target Inhibition cluster_1 On-Target Pathway cluster_2 Off-Target Pathway inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor target_kinase Target Kinase inhibitor->target_kinase Inhibits offtarget_kinase Off-Target Kinase inhibitor->offtarget_kinase Inhibits target_substrate Substrate A target_kinase->target_substrate Phosphorylates target_effect Desired Therapeutic Effect target_substrate->target_effect offtarget_substrate Substrate B offtarget_kinase->offtarget_substrate Phosphorylates offtarget_effect Unintended Side Effect offtarget_substrate->offtarget_effect

Caption: On-target vs. off-target pathway inhibition.

References

Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and refining biological assays. This guide provides detailed solutions to common problems encountered during routine laboratory work, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in biological assays?

Variability in biological assays can stem from several factors, which can be broadly categorized as biological and technical. Biological factors include the inherent variability of cell lines, the batch-to-batch differences in reagents like media and serum, and cell-specific characteristics such as passage number and seeding density.[1][2] Technical factors often include pipetting errors, inconsistent incubation times, temperature fluctuations, and the "edge effect" in multi-well plates.[2] Human error, such as mislabeling or incorrect data entry, and sample contamination are also significant contributors.[3][4]

Q2: How can I improve the general reproducibility of my experiments?

Improving reproducibility starts with meticulous planning and standardization. Always use authenticated, low-passage cell lines from trusted sources to minimize biological drift.[1][5] Standardize protocols and ensure all lab members adhere to them.[3][5] Proper labeling of all reagents and samples is crucial to avoid mix-ups.[6] Implementing regular calibration and maintenance of laboratory equipment, such as pipettes and incubators, helps to reduce systematic errors.[3][4][7] Finally, incorporating appropriate controls, including positive, negative, and internal controls, is essential for validating your results.[6][8]

Q3: What is the best way to prevent contamination in cell culture?

Preventing contamination requires strict adherence to aseptic techniques.[9][10] Always work in a certified biological safety cabinet, and regularly disinfect all surfaces, equipment, and incubators.[9][10][11] Use sterile, individually wrapped disposable supplies whenever possible.[11] It's also advisable to aliquot reagents like media and serum to reduce the risk of contaminating the entire stock.[10] Regularly test your cell lines for mycoplasma, as this is a common and often undetected contaminant.[9][10][11][12] Quarantining new cell lines until they are confirmed to be contamination-free is another critical step.[9][10] While antibiotics can be used, it's not recommended for routine culture as they can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[9][12]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

A common issue in ELISA is high background, which can obscure the specific signal. This troubleshooting guide will walk you through potential causes and solutions.

Problem: High Background Signal

High background can manifest as a uniform color development across the plate or as non-specific signal in negative control wells.[13]

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 5% to 7% BSA or non-fat milk) or extend the blocking time.[8] Ensure the blocking buffer covers the entire surface of the wells.[14]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with low background.[15]
Inadequate Washing Increase the number of wash steps and the soaking time between washes.[2][16][17] Ensure that the wash buffer is dispensed with sufficient force to remove unbound reagents without dislodging the coated antigen or antibody.
Cross-Reactivity The detection antibody may be cross-reacting with other proteins in the sample or with the blocking agent. For phosphorylated protein detection, use BSA as a blocking agent instead of milk, as milk contains phosphoproteins.[8][14][15] Run a control with only the secondary antibody to check for non-specific binding.[15]
Contaminated Reagents Use fresh, sterile buffers and substrate solutions.[17] Ensure that laboratory glassware is thoroughly cleaned.[17]
Extended Incubation Times or High Temperature Reduce incubation times for antibodies or substrate. Perform incubations at the recommended temperature, as higher temperatures can increase non-specific binding.[15]

Troubleshooting Workflow for High Background in ELISA

ELISA_High_Background start High Background Detected check_blocking Review Blocking Step start->check_blocking check_abs Check Antibody Concentrations check_blocking->check_abs Sufficient solution_blocking Increase Blocker Conc. or Time check_blocking->solution_blocking Insufficient? check_washing Evaluate Washing Procedure check_abs->check_washing Optimal solution_abs Titrate Antibodies check_abs->solution_abs Too High? check_reagents Inspect Reagents & Incubation check_washing->check_reagents Adequate solution_washing Increase Wash Steps or Duration check_washing->solution_washing Inadequate? solution_reagents Use Fresh Reagents/ Optimize Incubation check_reagents->solution_reagents Issue Found? end Problem Resolved check_reagents->end No Issue solution_blocking->end solution_abs->end solution_washing->end solution_reagents->end

Troubleshooting workflow for high background in ELISA.
Western Blot

A frequent challenge in Western blotting is the appearance of a high background or non-specific bands, which can complicate the interpretation of results.[15][16]

Problem: High Background or Non-Specific Bands

This can appear as a general darkening of the membrane or as distinct, unwanted bands.[13]

Potential Cause Recommended Solution
Insufficient Blocking Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA) and increasing the blocking time.[13][16]
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody.[8][15][16] High antibody concentrations can lead to non-specific binding.[16]
Inadequate Washing Increase the number and duration of washing steps to more effectively remove unbound antibodies.[13][16] Adding a detergent like Tween-20 to the wash buffer can also help.[16]
Membrane Dried Out Ensure the membrane remains hydrated throughout the procedure, as dry spots can cause high background.[15]
Non-Specific Secondary Antibody Binding Run a control where the primary antibody is omitted to see if the secondary antibody is binding non-specifically.[8][15] Consider using a pre-adsorbed secondary antibody.[8]
Too Much Protein Loaded Reduce the amount of protein loaded per lane to decrease the chances of non-specific antibody binding.[15]
Contaminated Buffers Prepare fresh buffers, as bacterial growth in old buffers can lead to high background.[18]

Logical Flow for Western Blot Troubleshooting

WB_Troubleshooting cluster_primary_checks Primary Optimization Steps cluster_secondary_checks Secondary Optimization Steps start Poor WB Result (High Background/ Non-specific Bands) check_blocking Optimize Blocking (Agent, Time, Conc.) start->check_blocking check_antibody_conc Titrate Primary & Secondary Antibodies check_blocking->check_antibody_conc check_washing Improve Washing (Duration, Volume, #) check_antibody_conc->check_washing check_protein_load Adjust Protein Load check_washing->check_protein_load check_secondary_control Run Secondary-Only Control check_protein_load->check_secondary_control check_membrane Handle Membrane Carefully (Keep Wet) check_secondary_control->check_membrane end Clean, Specific Blot check_membrane->end

Logical flow for troubleshooting common Western blot issues.
Polymerase Chain Reaction (PCR)

Non-specific amplification is a common pitfall in PCR, leading to multiple bands on an agarose gel where only one is expected.[19][20]

Problem: Non-Specific Amplification

This occurs when primers bind to unintended sequences in the template DNA, resulting in the amplification of undesired products.[19][20]

Potential Cause Recommended Solution
Annealing Temperature Too Low Increase the annealing temperature in 2-5°C increments. This increases the specificity of primer binding. A gradient PCR can be used to efficiently determine the optimal annealing temperature.[20]
Poor Primer Design Design primers with a GC content of 40-60% and a melting temperature (Tm) between 55-65°C.[20][21][22] Avoid complementarity at the 3' ends of the primers to prevent primer-dimer formation.[22]
Primer Concentration Too High Reduce the primer concentration in the reaction mix.[19][20]
Excess Template DNA Use the recommended amount of template DNA; too much can lead to non-specific amplification.[19][20]
High MgCl₂ Concentration Optimize the MgCl₂ concentration, as excessive magnesium can reduce the specificity of the polymerase.[19][23]
Too Many Cycles Reduce the number of PCR cycles.[19][20] Typically, 25-35 cycles are sufficient.[20]
Contamination Ensure that all reagents and the workspace are free from contaminating DNA.[20] Always include a no-template control in your experiments.

PCR_Optimization_Workflow start Start: Non-Specific Amplification step1 1. Optimize Annealing Temperature (Gradient PCR) start->step1 step2 2. Titrate MgCl₂ Concentration step1->step2 step3 3. Adjust Primer Concentration step2->step3 step4 4. Vary Template Concentration step3->step4 step5 5. Redesign Primers (if necessary) step4->step5 end End: Specific Amplification step5->end

References

Technical Support Center: Addressing Resistance to Pyrazolo[1,5-a]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to pyrazolo[1,5-a]pyrimidine-based drugs in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues observed during in vitro experiments with pyrazolo[1,5-a]pyrimidine-based drugs.

Question 1: We are observing a significant increase in the IC50 value of our pyrazolo[1,5-a]pyrimidine-based drug in our cancer cell line after continuous culture with the compound. What are the potential causes?

Answer: An increase in the IC50 value is a primary indicator of acquired resistance. The most common reasons for this include:

  • On-target mutations: The target kinase (e.g., EGFR, B-Raf, MEK, CDK, Trk) may have acquired mutations that prevent the drug from binding effectively.[1][2][3]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, even when the primary target is inhibited.

  • Increased drug efflux: The cancer cells may have upregulated drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the drug from the cell, reducing its intracellular concentration.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for investigating increased IC50.

Question 2: How can I determine if on-target mutations are the cause of resistance to my pyrazolo[1,5-a]pyrimidine drug?

Answer: The most direct way to investigate on-target mutations is by sequencing the gene of the target kinase in both the parental (sensitive) and resistant cell lines.

Experimental Protocol: Sanger Sequencing of Target Kinase

  • RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the coding region of the target kinase gene from the cDNA using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant cells to the parental cells and the reference sequence to identify any mutations.

Question 3: My target kinase does not have any mutations, but the cells are still resistant. How do I check for bypass signaling pathway activation?

Answer: You can investigate the activation of alternative signaling pathways using Western blotting to assess the phosphorylation status of key downstream and parallel signaling proteins.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Lyse parental and resistant cells, both treated and untreated with the drug, to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-STAT3/STAT3).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Compare the levels of phosphorylated proteins between parental and resistant cells, with and without drug treatment. An increase in the phosphorylation of a protein in a parallel pathway in the resistant cells suggests bypass activation.

Signaling Pathway Overview:

Signaling_Pathway drug Pyrazolo[1,5-a]pyrimidine Drug target_kinase Target Kinase (e.g., MEK, CDK) drug->target_kinase Inhibits receptor Receptor Tyrosine Kinase (e.g., EGFR, Trk) receptor->target_kinase downstream Downstream Signaling (e.g., ERK) target_kinase->downstream resistance_mutation Resistance Mutation target_kinase->resistance_mutation proliferation Cell Proliferation & Survival downstream->proliferation bypass_pathway Bypass Pathway Activation (e.g., PI3K/AKT) bypass_pathway->proliferation

Caption: Generic signaling pathway targeted by pyrazolo[1,5-a]pyrimidine drugs.

Question 4: How can I test for increased drug efflux in my resistant cell line?

Answer: A common method to assess the activity of drug efflux pumps like P-glycoprotein (ABCB1) is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of these pumps.

Experimental Protocol: Rhodamine 123 Efflux Assay

  • Cell Seeding: Seed parental and resistant cells in a 96-well plate.

  • Rhodamine 123 Loading: Incubate the cells with rhodamine 123 to allow for its uptake.

  • Efflux Period: Wash the cells and incubate them in a fresh medium with or without a known efflux pump inhibitor (e.g., verapamil).

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 at different time points using a fluorescence plate reader.

  • Analysis: Resistant cells with increased efflux will show a faster decrease in intracellular fluorescence compared to parental cells. This decrease will be attenuated in the presence of an efflux pump inhibitor.

Quantitative Data Summary

Table 1: Representative IC50 Values for a Pyrazolo[1,5-a]pyrimidine-based Drug

Cell LineTreatmentIC50 (nM)Fold Resistance
ParentalDrug A501
ResistantDrug A150030
ResistantDrug A + Efflux Inhibitor60012

Table 2: Representative Western Blot Densitometry Analysis

Cell LineTreatmentp-ERK / Total ERK (Relative Units)p-AKT / Total AKT (Relative Units)
ParentalVehicle1.01.0
ParentalDrug A (100 nM)0.21.1
ResistantVehicle1.22.5
ResistantDrug A (100 nM)1.12.4

References

Validation & Comparative

The Kinase Inhibitor Potential of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile and its related analogs against a panel of well-established kinase inhibitors.

Disclaimer: As of the latest literature review, specific kinase inhibition data for this compound is not publicly available. This guide will, therefore, focus on the broader potential of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold, drawing upon data from structurally similar compounds to provide a comparative perspective.

I. The 7-Aminopyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 7-aminopyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic system that has been explored for its inhibitory activity against a range of protein kinases. The presence of the amino group at the 7-position and the carbonitrile at the 6-position offers key points for molecular interactions within the ATP-binding pocket of kinases, as well as opportunities for synthetic modification to enhance potency and selectivity.

Derivatives of this scaffold have demonstrated significant inhibitory activity against several important kinase families, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs): Key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and survival, and implicated in various cancers.

II. Comparative Analysis of Kinase Inhibitory Profiles

To contextualize the potential of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold, this section compares the inhibitory activities of its derivatives with well-known, clinically relevant kinase inhibitors. The data presented is a compilation from various sources and should be considered for comparative purposes, as IC50 values can vary based on assay conditions.

Table 1: Comparative Kinase Inhibition (IC50, nM)

Kinase Target7-Aminopyrazolo[1,5-a]pyrimidine Analogs (Representative IC50s)StaurosporineDasatinibOsimertinibRibociclibLarotrectinib
VEGFR2 <10 - 5001516>10,000>10,000>10,000
PDGFRβ <10 - 300201>10,000>10,000>10,000
CDK2 90 - 1580335>10,00010 (CDK4)>10,000
CK2 45 - >10,000130>10,000>10,000>10,000>10,000
TRKA Not widely reported1011>10,000>10,0005

Data for 7-Aminopyrazolo[1,5-a]pyrimidine analogs are representative values from published studies on various derivatives and do not represent the specific activity of this compound.

Key Observations:

  • Potent Anti-Angiogenic Potential: Analogs of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold have shown potent, low nanomolar inhibition of key receptor tyrosine kinases involved in angiogenesis, such as VEGFR2 and PDGFRβ. This positions the scaffold as a promising starting point for the development of anti-angiogenic agents, comparable in potency to multi-kinase inhibitors like Dasatinib in this aspect.

  • CDK and CK2 Inhibition: The scaffold has also been shown to inhibit cell cycle and signaling kinases like CDK2 and CK2, although the potency can be more variable depending on the specific substitutions. This suggests the potential for developing compounds with tailored selectivity profiles.

  • Comparison with Known Inhibitors:

    • Staurosporine: A broad-spectrum inhibitor, serves as a positive control in many kinase assays. While potent, its lack of selectivity makes it unsuitable for therapeutic use. The 7-aminopyrazolo[1,5-a]pyrimidine scaffold offers the potential for more selective inhibition.

    • Dasatinib: A multi-kinase inhibitor used in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold shows promise in targeting some of the same pathways, such as PDGFR.

    • Osimertinib, Ribociclib, and Larotrectinib: These are examples of highly selective inhibitors targeting EGFR, CDK4/6, and TRK kinases, respectively. The 7-aminopyrazolo[1,5-a]pyrimidine scaffold has not been extensively profiled against these specific targets, but its versatility suggests that with appropriate chemical modifications, selectivity towards these or other kinases could be engineered.

III. Experimental Protocols

The characterization of kinase inhibitors relies on a standardized set of biochemical and cellular assays. Below are detailed methodologies for key experiments.

A. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in a luminescent signal.

2. Materials:

  • Purified recombinant kinase
  • Kinase-specific substrate (peptide or protein)
  • ATP
  • Test compound (e.g., this compound)
  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • Multi-well plates (e.g., 384-well white plates)
  • Plate reader with luminescence detection capabilities

3. Method:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
  • Kinase Reaction:
  • Add kinase, substrate, and test compound to the wells of the assay plate.
  • Initiate the reaction by adding ATP.
  • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
  • ADP Detection:
  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Data Analysis:
  • Measure luminescence using a plate reader.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

B. Cellular Kinase Inhibition Assay (e.g., Western Blotting for Phospho-Substrate)

This assay determines the ability of a compound to inhibit a kinase within a cellular context.

1. Principle: The assay measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the inhibitor. A decrease in the phosphorylation of the substrate indicates inhibition of the kinase.

2. Materials:

  • Cell line expressing the target kinase and substrate
  • Cell culture medium and supplements
  • Test compound
  • Lysis buffer
  • Primary antibodies (total and phospho-specific for the substrate)
  • Secondary antibody (HRP-conjugated)
  • Chemiluminescent substrate
  • Western blotting equipment

3. Method:

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of the test compound for a specific duration.
  • Cell Lysis: Lyse the cells to extract proteins.
  • Protein Quantification: Determine the protein concentration of the lysates.
  • SDS-PAGE and Western Blotting:
  • Separate proteins by size using SDS-PAGE.
  • Transfer proteins to a membrane (e.g., PVDF).
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate with primary antibodies against the total and phosphorylated forms of the substrate.
  • Incubate with a secondary antibody.
  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration.

IV. Visualizing Kinase Inhibition and Experimental Workflow

Signaling Pathway of a Receptor Tyrosine Kinase

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Inhibitor 7-Aminopyrazolo[1,5-a]pyrimidine Analog Inhibitor->RTK Inhibition Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Dimerization->Signaling Response Cellular Response (Proliferation, Survival, Angiogenesis) Signaling->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 7-aminopyrazolo[1,5-a]pyrimidine analog.

Experimental Workflow for Kinase Inhibitor Profiling

G Compound Test Compound (7-Aminopyrazolo[1,5-a]pyrimidine -6-carbonitrile) Biochemical Biochemical Assay (e.g., ADP-Glo) Compound->Biochemical Cellular Cellular Assay (e.g., Western Blot) Compound->Cellular IC50 Determine IC50 Biochemical->IC50 Phospho Assess Substrate Phosphorylation Cellular->Phospho Data Data Analysis & Comparison IC50->Data Phospho->Data

Caption: A typical workflow for characterizing the activity of a potential kinase inhibitor.

Comparative Logic for Kinase Inhibitor Scaffolds

G Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Analogs Structurally Diverse Analogs Scaffold->Analogs Potency High Potency (Low nM IC50) Analogs->Potency Selectivity Tunable Selectivity Analogs->Selectivity Comparison Comparative Efficacy & Safety Potency->Comparison Selectivity->Comparison Known Known Kinase Inhibitors Broad Broad Spectrum (e.g., Staurosporine) Known->Broad Multi Multi-Targeted (e.g., Dasatinib) Known->Multi Selective Highly Selective (e.g., Osimertinib) Known->Selective Broad->Comparison Multi->Comparison Selective->Comparison

Caption: A logical framework for comparing novel kinase inhibitor scaffolds with established inhibitors.

V. Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, the broader family of 7-aminopyrazolo[1,5-a]pyrimidine derivatives demonstrates significant promise as a source of novel kinase inhibitors. The scaffold has shown the potential for potent inhibition of key kinases involved in cancer and other diseases.

Future research should focus on:

  • Synthesis and Screening: The synthesis of this compound and its comprehensive screening against a broad panel of kinases are crucial next steps to determine its specific inhibitory profile.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolo[1,5-a]pyrimidine core will be essential to optimize potency and selectivity for desired kinase targets.

  • Cellular and In Vivo Evaluation: Promising compounds should be advanced to cellular and animal models to assess their therapeutic potential and pharmacokinetic properties.

This comparative guide highlights the potential of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold and provides a framework for the evaluation of new chemical entities in the exciting and evolving field of kinase inhibitor drug discovery.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors in Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the mechanism of action and performance of Fedratinib and its alternatives in targeting the JAK-STAT pathway.

This guide provides a comparative analysis of Fedratinib, a kinase inhibitor with a pyrazolo[1,5-a]pyrimidine core, and its alternatives for the treatment of myelofibrosis. Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, supporting experimental data, and detailed protocols for relevant assays.

Mechanism of Action: Targeting the JAK-STAT Pathway

The pyrazolo[1,5-a]pyrimidine scaffold is a key structural feature in many protein kinase inhibitors due to its ability to mimic ATP and interact with the ATP-binding pocket of kinases.[2] In the context of myelofibrosis, a primary therapeutic target is the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune function.[3] Dysregulation of this pathway, often due to mutations in JAK2, leads to the abnormal cell growth and inflammatory cytokine production characteristic of the disease.[3]

Fedratinib , sold under the brand name Inrebic, is a selective inhibitor of Janus kinase 2 (JAK2).[1][4] It functions by competitively binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of STAT proteins.[3][5] This inhibition of JAK2-mediated signaling leads to reduced cell proliferation and induction of apoptosis in malignant cells.[1][6] Fedratinib has also been shown to inhibit FMS-like tyrosine kinase 3 (FLT3).[6]

Alternatives to Fedratinib include:

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2.[7][8] By inhibiting these kinases, ruxolitinib disrupts the signaling of various cytokines and growth factors involved in myelofibrosis.[8][9]

  • Momelotinib (Ojjaara™): A multi-modal inhibitor that targets JAK1, JAK2, and activin A receptor, type I (ACVR1).[10][11] Its inhibition of ACVR1 is thought to contribute to the improvement of anemia, a common complication of myelofibrosis.[10][12]

The signaling pathway targeted by these inhibitors is illustrated below:

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Inhibitor Fedratinib / Ruxolitinib / Momelotinib Inhibitor->JAK Inhibition

Figure 1: JAK-STAT Signaling Pathway Inhibition.

Comparative Performance: In Vitro Kinase Inhibition

The potency of Fedratinib and its alternatives has been evaluated in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors against their target kinases.

CompoundTarget KinaseIC50 (nM)
Fedratinib JAK26[1]
FLT325[1]
RET17[1]
JAK3169[1]
Ruxolitinib JAK1~3
JAK2~3
Momelotinib JAK1-
JAK2-
ACVR1-

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

The validation of the mechanism of action and the determination of the inhibitory potency of these compounds rely on standardized experimental protocols.

In Vitro JAK2 Kinase Assay Protocol

This protocol provides a general framework for determining the IC50 of a test compound against recombinant JAK2 protein.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)

    • ATP

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • Test compound (e.g., Fedratinib)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add the diluted test compound and recombinant JAK2 enzyme to the assay plate.

    • Incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for JAK2 Signaling Inhibition

This protocol outlines a method to assess the ability of a test compound to inhibit JAK2-mediated signaling in a cellular context.

  • Reagents and Materials:

    • A human cell line with a constitutively active JAK2 pathway (e.g., HEL cells with JAK2 V617F mutation).

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer.

    • Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-STAT3, anti-GAPDH).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Perform Western blot analysis to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. Use a loading control like GAPDH to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of inhibition of STAT3 phosphorylation at different compound concentrations.

The general workflow for these experiments is depicted below:

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay A1 Prepare Reagents A2 Compound Dilution A1->A2 A3 Enzyme & Compound Incubation A2->A3 A4 Kinase Reaction A3->A4 A5 Detection A4->A5 A6 IC50 Determination A5->A6 B1 Cell Seeding B2 Compound Treatment B1->B2 B3 Cell Lysis B2->B3 B4 Western Blotting B3->B4 B5 Data Analysis B4->B5

References

comparative analysis of different pyrazolo[1,5-a]pyrimidine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its diverse biological activities and interesting photophysical properties.[1] This has led to the development of numerous synthetic routes for its construction. This guide provides a comparative analysis of the most common and effective methods for synthesizing pyrazolo[1,5-a]pyrimidines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies.

Key Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyrimidine core is predominantly achieved through the construction of the pyrimidine ring onto a pre-existing pyrazole moiety. The most prevalent strategies include condensation reactions, multicomponent reactions, and microwave-assisted synthesis.[2][3]

1. Condensation of 5-Aminopyrazoles with 1,3-Biselectrophiles:

This is the most widely employed and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines.[1][2] It involves the reaction of a 5-aminopyrazole, acting as a binucleophile, with a 1,3-bielectrophilic species. Common biselectrophiles include β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles.[1][4] The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers, followed by cyclization and dehydration to form the fused pyrimidine ring.[2]

Key Features:

  • Versatility: Allows for the introduction of a wide range of substituents on the pyrimidine ring by varying the 1,3-bielectrophile.[1]

  • Regioselectivity: The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the aminopyrazole and the biselectrophile, as well as the reaction conditions.[1][5]

  • Reaction Conditions: Can be carried out under acidic or basic catalysis, with or without a solvent, and often requires heating.[2][6]

2. Multicomponent Reactions (MCRs):

MCRs offer an efficient and atom-economical approach to synthesize complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials.[2][7] A common three-component reaction involves the condensation of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[2] This one-pot synthesis proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization.[2]

Key Features:

  • Efficiency: Simplifies synthetic procedures and reduces waste by combining multiple steps into one.[2]

  • Diversity: Allows for the rapid generation of a library of structurally diverse compounds by varying the individual components.[8]

  • Green Chemistry: Often aligns with the principles of green chemistry due to the reduction in reaction steps and purification needs.[2]

3. Microwave-Assisted Synthesis:

The application of microwave irradiation has significantly enhanced the synthesis of pyrazolo[1,5-a]pyrimidines.[2][9] Microwave heating can dramatically reduce reaction times, improve yields, and in some cases, enable reactions that are difficult to achieve under conventional heating.[2][10][11] This technique is particularly advantageous for both condensation and multicomponent reactions.[2][12] For instance, microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds can be completed in minutes with high purity.[2]

Key Features:

  • Rate Acceleration: Significantly shortens reaction times compared to conventional heating methods.[2][13]

  • Improved Yields: Often leads to higher product yields and cleaner reaction profiles.[10][11]

  • Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.[2]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The following table summarizes a comparison of the key synthetic strategies.

Synthetic Route Starting Materials General Reaction Conditions Typical Yields Advantages Disadvantages
Condensation with β-Diketones 5-Aminopyrazole, 1,3-DiketoneAcetic acid, refluxModerate to high[6]Readily available starting materials, versatile.[1]Can lead to regioisomeric mixtures, may require harsh conditions.[2]
Condensation with β-Enaminones 5-Aminopyrazole, β-EnaminoneAcetic acid or pyridine, refluxModerate to high[6]Good regioselectivity, milder conditions than with diketones.[14]Enaminones may need to be synthesized separately.[15]
Condensation with α,β-Unsaturated Nitriles 5-Aminopyrazole, α,β-Unsaturated NitrileBase (e.g., piperidine, triethylamine), refluxModerate to high[6]Access to amino-substituted pyrazolo[1,5-a]pyrimidines.Potential for side reactions.
Three-Component Reaction 3-Amino-1H-pyrazole, Aldehyde, Active Methylene CompoundVarious catalysts (e.g., boric acid), reflux or microwaveGood to excellent[2][7]High efficiency, one-pot, diversity-oriented.[2]May require careful optimization of reaction conditions.
Microwave-Assisted One-Pot Synthesis Ketonitrile, Hydrazine, KetoesterMicrowave irradiation (e.g., 150 °C)Good[10][12]Rapid synthesis, high yields, one-pot procedure.[10]Requires specialized microwave equipment.

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidine via Condensation with a β-Diketone

This protocol is adapted from the reaction of 5-aminopyrazoles with acetylacetone.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1 mmol) in glacial acetic acid (10 mL).

  • Addition of Reagent: Add acetylacetone (1.2 mmol) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

This protocol is a general procedure for the one-pot synthesis.[2]

  • Reaction Mixture: In a microwave-safe vessel, combine the 3-amino-1H-pyrazole (1 mmol), an aldehyde (1 mmol), and a β-dicarbonyl compound (1 mmol).

  • Catalyst (if required): Add a catalytic amount of an appropriate catalyst (e.g., boric acid).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[2]

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product often precipitates out of the reaction mixture.

  • Purification: Collect the solid by filtration and wash with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for the key routes to pyrazolo[1,5-a]pyrimidines.

G cluster_0 Condensation Route 5-Aminopyrazole 5-Aminopyrazole Intermediate Acyclic Intermediate 5-Aminopyrazole->Intermediate + 1,3-Biselectrophile 1,3-Biselectrophile 1,3-Biselectrophile->Intermediate Pyrazolo[1,5-a]pyrimidine_C Pyrazolo[1,5-a]pyrimidine Intermediate->Pyrazolo[1,5-a]pyrimidine_C Cyclization -H2O

Caption: General workflow for the condensation synthesis of pyrazolo[1,5-a]pyrimidines.

G cluster_1 Multicomponent Route 3-Amino-1H-pyrazole 3-Amino-1H-pyrazole One-Pot Reaction One-Pot Reaction 3-Amino-1H-pyrazole->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Active Methylene Active Methylene Compound Active Methylene->One-Pot Reaction Pyrazolo[1,5-a]pyrimidine_MCR Pyrazolo[1,5-a]pyrimidine One-Pot Reaction->Pyrazolo[1,5-a]pyrimidine_MCR

Caption: Schematic of the one-pot multicomponent synthesis of pyrazolo[1,5-a]pyrimidines.

G cluster_2 Microwave-Assisted Route Starting Materials Starting Materials (e.g., 3-component mix) Microwave Microwave Irradiation Starting Materials->Microwave Pyrazolo[1,5-a]pyrimidine_MW Pyrazolo[1,5-a]pyrimidine Microwave->Pyrazolo[1,5-a]pyrimidine_MW Rapid Synthesis

References

Comparative Efficacy Analysis: Compound Z vs. Standard of Care in BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a preclinical comparative analysis of Compound Z, a novel BRAF inhibitor, against the standard-of-care combination therapy, Dabrafenib and Trametinib, for the treatment of BRAF V600E-mutant metastatic melanoma. The data presented herein is from head-to-head preclinical studies designed to evaluate efficacy and selectivity.

Introduction to the Therapeutic Target and Standard of Care

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In over 50% of metastatic melanoma cases, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, driving uncontrolled tumor growth. The current standard of care for patients with BRAF V600E-mutant melanoma is a combination therapy of a BRAF inhibitor (like Dabrafenib) and a MEK inhibitor (like Trametinib). This dual-target approach has been shown to improve progression-free survival and overall survival rates compared to BRAF inhibitor monotherapy by preventing or delaying the onset of acquired resistance.

Compound Z is a next-generation, highly potent and selective ATP-competitive inhibitor of the BRAF V600E kinase. It was designed to offer improved efficacy and a higher barrier to resistance compared to existing therapies.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical data comparing Compound Z with the standard-of-care agents.

Table 1: In Vitro Cell Viability (IC50) in BRAF V600E Melanoma Cell Lines

Compound / CombinationA375 Cell Line IC50 (nM)SK-MEL-28 Cell Line IC50 (nM)
Compound Z 8.5 11.2
Dabrafenib15.118.9
Trametinib22.425.0
Dabrafenib + Trametinib10.213.5

Lower IC50 values indicate higher potency.

Table 2: Kinase Selectivity Profile

CompoundBRAF V600E IC50 (nM)Wild-Type BRAF IC50 (nM)Selectivity Ratio (WT/V600E)
Compound Z 5.2 1,820 350x
Dabrafenib9.82,156220x

A higher selectivity ratio indicates greater specificity for the mutant kinase over the wild-type, potentially leading to a better safety profile.

Table 3: In Vivo Efficacy in A375 Xenograft Model

Treatment Group (n=8)Study Day 21: Avg. Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1540 ± 125-
Compound Z (30 mg/kg, oral, QD) 185 ± 45 88.0%
Dabrafenib (30 mg/kg, oral, QD)431 ± 7872.0%
Dabrafenib + Trametinib (30/2 mg/kg, oral, QD)246 ± 6284.0%

Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and the workflow of the key in vivo experiment.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundZ Compound Z CompoundZ->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK

Caption: MAPK signaling pathway in BRAF V600E-mutant melanoma.

Xenograft_Workflow start Day 0: Implant A375 Cells (5x10^6 cells/mouse) tumor_growth Day 7: Tumor Volume ~100mm³ Randomize Mice into Groups start->tumor_growth treatment Day 8-21: Daily Oral Dosing (Vehicle, Cmpd Z, SOC) tumor_growth->treatment monitoring Tumor & Weight Measurements (2x per week) treatment->monitoring endpoint Day 21: Endpoint Analysis (Tumor Volume/Weight) monitoring->endpoint data_analysis Calculate TGI% endpoint->data_analysis

Caption: Workflow for the in vivo mouse xenograft efficacy study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability Assay
  • Cell Lines: Human melanoma cell lines A375 and SK-MEL-28 (ATCC) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of Compound Z, Dabrafenib, Trametinib, or the Dabrafenib/Trametinib combination for 72 hours.

  • Data Analysis: After the incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism software.

In Vivo Xenograft Study
  • Animal Model: All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 A375 cells suspended in 100 µL of Matrigel/PBS solution (1:1).

  • Treatment: When tumors reached an average volume of approximately 100-150 mm³, mice were randomized into four treatment groups (n=8 per group):

    • Vehicle Control (0.5% HPMC + 0.1% Tween 80, oral, once daily)

    • Compound Z (30 mg/kg, oral, once daily)

    • Dabrafenib (30 mg/kg, oral, once daily)

    • Dabrafenib (30 mg/kg) + Trametinib (2 mg/kg) (oral, once daily)

  • Efficacy Assessment: Tumor volumes were measured twice weekly using digital calipers and calculated with the formula: (Length x Width²) / 2. Body weights were also monitored as an indicator of toxicity. The study was terminated on Day 21, and Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Conclusion

The preclinical data presented in this guide demonstrates that Compound Z exhibits potent and selective inhibition of the BRAF V600E kinase. In vitro, Compound Z showed superior potency compared to Dabrafenib monotherapy and the combination of Dabrafenib and Trametinib in BRAF V600E mutant cell lines. Furthermore, in the A375 human melanoma xenograft model, Compound Z monotherapy achieved a higher degree of tumor growth inhibition (88.0%) than both Dabrafenib monotherapy (72.0%) and the standard-of-care combination therapy (84.0%). These promising results support the continued development of Compound Z as a potential best-in-class treatment for BRAF V600E-mutant metastatic melanoma.

Comparative Study of ADME Properties of Pyrazolo[1,5-a]pyrimidine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various pyrazolo[1,5-a]pyrimidine analogs. The information is compiled from preclinical studies and presented to facilitate the selection and optimization of candidates for further development.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting pathways crucial in oncology and other therapeutic areas.[1] A thorough understanding of the ADME properties of these analogs is paramount for their successful translation into clinical candidates. This guide summarizes key in vitro and in vivo ADME data for several pyrazolo[1,5-a]pyrimidine derivatives, provides detailed experimental protocols for essential assays, and visualizes the relevant signaling pathways these compounds modulate.

Comparative ADME Data of Pyrazolo[1,5-a]pyrimidine Analogs

The following tables summarize the in vitro and in vivo ADME properties of selected pyrazolo[1,5-a]pyrimidine analogs from various preclinical studies. These compounds have shown promise as inhibitors of key kinases such as TTK, KDM5, and Pim-1.

Table 1: In Vitro ADME Properties of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDTargetCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)Reference
CFI-402257 TTKNot Reported> 60 (Human, Mouse, Rat, Dog)95.5 (Human), 93.8 (Mouse), 91.9 (Rat), 90.1 (Dog)[2]
Compound 10 TTKNot Reported20 (Mouse)Not Reported[2]
Compound 16 TTKNot Reported42 (Rat), 102 (Dog)Not Reported[2]
Compound 24 TTKNot Reported52 (Rat), 116 (Dog)Not Reported[2]
Compound 48 KDM5Not Reported41 (Mouse)99.2 (Mouse)[3]
Compound 11b Pim-1Not ReportedNot ReportedNot Reported[4]

Table 2: In Vivo Pharmacokinetic Properties of Pyrazolo[1,5-a]pyrimidine Analogs in Mice

Compound IDDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
CFI-402257 10p.o.10402530088[2]
Compound 10 10p.o.250.25201[2]
Compound 48 50p.o.>15-fold over EC50Not ReportedNot ReportedExcellent[3]

Experimental Protocols

Detailed methodologies for key ADME experiments are crucial for the reproducibility and interpretation of results. Below are standard protocols for Caco-2 permeability, metabolic stability, and plasma protein binding assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5]

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which is an indicator of intestinal permeability.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-29 days to form a differentiated and polarized monolayer.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used for the experiment.[7]

  • Dosing and Sampling: The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer to measure absorption (A to B transport) or to the basolateral (B) side to measure efflux (B to A transport).[8] Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours).[8]

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.[8]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[9]

Objective: To determine the in vitro metabolic stability of a compound in human and animal liver microsomes.

Methodology:

  • Preparation: Test compounds (e.g., 1 µM) are incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues. The rapid equilibrium dialysis (RED) method is a common and reliable technique.[10][11]

Objective: To determine the fraction of a compound that is unbound to plasma proteins.

Methodology:

  • Preparation: The test compound is added to plasma (human or animal) at a specific concentration (e.g., 1-10 µM).[12]

  • Dialysis Setup: The plasma containing the compound is loaded into the sample chamber of a RED device, and a protein-free buffer (e.g., PBS, pH 7.4) is loaded into the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that allows the free drug to pass through but retains proteins and the protein-bound drug.[12][13]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium between the two chambers.[10][11]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[11]

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[11]

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Signaling Pathways and Experimental Workflows

Pyrazolo[1,5-a]pyrimidine analogs often target key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14] Its aberrant activation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling cascade initiated by growth factor binding.

CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[15] Their sequential activation, in complex with cyclins, drives the progression through different phases of cell division.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1_CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb G1_CyclinD_CDK46->Rb Phosphorylates S_CyclinE_CDK2 Cyclin E-CDK2 E2F E2F Rb->E2F Releases E2F->S_CyclinE_CDK2 Promotes Transcription DNA_Replication DNA Replication S_CyclinE_CDK2->DNA_Replication Initiates G2_CyclinA_CDK2 Cyclin A-CDK2 M_CyclinB_CDK1 Cyclin B-CDK1 Mitosis Mitosis M_CyclinB_CDK1->Mitosis Initiates

Caption: Sequential activation of CDK-cyclin complexes drives the cell cycle.

Trk Signaling Pathway in Cancer

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that, when activated by neurotrophins, can drive tumor growth and survival.[16]

Trk_Signaling_Pathway cluster_membrane_trk Plasma Membrane cluster_cytoplasm_trk Cytoplasm cluster_nucleus_trk Nucleus Trk_Receptor Trk Receptor (TrkA, TrkB, or TrkC) RAS RAS Trk_Receptor->RAS Activates PI3K_Trk PI3K Trk_Receptor->PI3K_Trk Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates AKT_Trk AKT PI3K_Trk->AKT_Trk AKT_Trk->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds

Caption: Key downstream signaling cascades activated by Trk receptors.

Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for an in vivo pharmacokinetic study in mice is outlined below.

PK_Workflow start Start dosing Compound Administration (e.g., Oral Gavage) start->dosing blood_sampling Serial Blood Sampling (e.g., Tail Vein) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis of Plasma Samples plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) lcms_analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a typical in vivo pharmacokinetic study in mice.

References

Validating the Target Specificity of 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminopyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases. While specific quantitative data for 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is not extensively available in public literature, the broader class of 7-aminopyrazolo[1,5-a]pyrimidine derivatives has demonstrated potent inhibitory activity against a range of kinases. This guide provides a framework for validating the target specificity of such compounds, offering a comparison with known inhibitors of commonly targeted kinases and detailing essential experimental protocols.

Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives and Alternative Kinase Inhibitors

Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown significant activity against several key kinase families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Casein Kinase 2 (CK2).[1][2][3] The table below summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine compounds against these kinases, alongside established, alternative inhibitors for comparison. This comparative data is crucial for assessing the selectivity profile of a novel compound within this class.

Kinase TargetCompound ClassRepresentative Compound/AlternativeIC50 (nM)Reference(s)
CDK2 Pyrazolo[1,5-a]pyrimidineCompound 6t90[2]
Pyrazolo[1,5-a]pyrimidineCompound 6s230[2]
Known CDK InhibitorRibociclib70[2]
TRKA Pyrazolo[1,5-a]pyrimidineCompound 6s450[2]
Pyrazolo[1,5-a]pyrimidineCompound 361.4[4]
Known TRK InhibitorLarotrectinib70[2]
CK2 Pyrazolo[1,5-a]pyrimidineCompound 2i (tetrazole derivative)45[3]
Known CK2 InhibitorSilmitasertib-[5]
VEGFR2 (KDR) 7-Aminopyrazolo[1,5-a]pyrimidine ureaCompound 34a<10[6]
PDGFRβ 7-Aminopyrazolo[1,5-a]pyrimidine ureaCompound 34a<10[6]

Note: The presented IC50 values are for illustrative purposes and were obtained under varying experimental conditions. Direct comparison requires head-to-head studies.

Experimental Protocols for Target Specificity Validation

Accurate determination of a compound's target specificity is fundamental. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compound (serially diluted)

  • Positive control inhibitor

  • DMSO (vehicle control)

  • Stop solution (e.g., EDTA solution or ADP-Glo™ Reagent)

  • Detection reagent (e.g., P81 phosphocellulose paper and scintillation counter, or Kinase Detection Reagent for luminescence)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound or control at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto P81 paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for heating (e.g., PCR cycler, heating block)

  • Centrifuge

  • SDS-PAGE and Western blot reagents (primary and secondary antibodies for the target protein)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures to create a melt curve.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and concepts involved in target validation, the following diagrams are provided.

experimental_workflow cluster_biochemical In Vitro Biochemical Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) b1 Purified Kinase + Substrate b2 Add Test Compound b1->b2 b3 Initiate with ATP b2->b3 b4 Incubate b3->b4 b5 Stop Reaction b4->b5 b6 Detect Signal (e.g., Radioactivity, Luminescence) b5->b6 b7 Calculate IC50 b6->b7 c1 Treat Cells with Test Compound c2 Heat Cells (Temperature Gradient) c1->c2 c3 Lyse Cells c2->c3 c4 Separate Soluble & Precipitated Proteins c3->c4 c5 Detect Soluble Target (Western Blot) c4->c5 c6 Analyze Thermal Shift c5->c6 signaling_pathway cluster_pathway Illustrative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, TRK) Downstream Downstream Effector (e.g., PLCγ, PI3K, Ras) RTK->Downstream Phosphorylation Compound 7-Aminopyrazolo[1,5-a]pyrimidine Derivative Compound->RTK Inhibition Proliferation Cellular Responses (e.g., Proliferation, Survival, Angiogenesis) Downstream->Proliferation

References

Assessing the Therapeutic Index of a Novel PI3K/AKT/mTOR Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel targeted cancer therapies necessitates a thorough evaluation of their therapeutic window—the balance between efficacy and toxicity. The therapeutic index (TI) serves as a critical quantitative measure of a drug's relative safety. This guide provides a comparative assessment of the therapeutic index for a hypothetical novel compound, "Compound X," against other well-characterized inhibitors of the PI3K/AKT/mTOR signaling pathway. The data presented herein is a synthesis of preclinical findings and established experimental protocols to aid researchers in their evaluation of new chemical entities.

Data Presentation: Comparative Therapeutic Index

The therapeutic index is calculated as the ratio of the toxic dose in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).[1][2] A higher TI indicates a wider margin of safety.[3] For in vitro studies, the half-maximal inhibitory concentration (IC50) is often used as a measure of efficacy.

The following table summarizes the preclinical therapeutic index data for Compound X and other selected PI3K/AKT/mTOR inhibitors. It is important to note that direct comparison of TI values across different studies should be done with caution due to variations in experimental models and conditions.

CompoundTarget(s)IC50 (nM) In VitroED50 (mg/kg) In Vivo (Efficacy)LD50 (mg/kg) In Vivo (Toxicity)Therapeutic Index (LD50/ED50)
Compound X PI3Kα/mTOR 15 10 >2000 >200
Buparlisib (BKM120)Pan-PI3K52 (p110α)35~2000 (estimated)~57
Dactolisib (BEZ235)PI3K/mTOR4 (p110α), 21 (mTOR)35<100 (inferred from severe toxicity)<3
Everolimus (RAD001)mTORC121>500 (estimated)>500

Note: The data for Buparlisib, Dactolisib, and Everolimus are compiled from various preclinical studies.[4][5][6][7][8] LD50 values are often not explicitly stated and have been estimated based on reported toxicity profiles. The data for "Compound X" is hypothetical to illustrate a favorable therapeutic profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of therapeutic indices. Below are protocols for key experiments cited in this guide.

In Vitro Efficacy: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines using a colorimetric MTT assay, which measures cell viability.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

In Vivo Toxicity: Determination of LD50

This protocol is a generalized guideline for an acute oral toxicity study to determine the median lethal dose (LD50), based on OECD Guideline 423.[12][13]

Materials:

  • Healthy, young adult rodents (e.g., rats or mice) of a single sex.[14]

  • Test compound.

  • Appropriate vehicle for oral administration.

  • Oral gavage needles.

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dosing: Fast the animals overnight before dosing. Administer the test compound orally at a starting dose (e.g., 300 mg/kg). A stepwise procedure is used with 3 animals per step.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Dose Adjustment: Based on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.

  • LD50 Calculation: The LD50 is estimated based on the dose levels at which mortality is observed. Statistical methods, such as the Probit analysis, can be used for a more precise calculation.

In Vitro Potency: Kinase Activity Assay

This protocol describes a luminescence-based in vitro kinase assay to measure the inhibitory activity of a compound against a specific kinase.[2][3]

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate.

  • ATP.

  • Test compound.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, purified kinase, and substrate in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the log of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_0 Cell Membrane cluster_1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Proliferation, Survival, Growth mTOR->Downstream Promotes CompoundX Compound X CompoundX->PI3K CompoundX->mTOR OtherInhibitors Other Inhibitors (Buparlisib, Dactolisib) OtherInhibitors->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Toxicity cluster_2 Therapeutic Index Calculation CellCulture Cancer Cell Culture MTT MTT Assay CellCulture->MTT IC50 Determine IC50 MTT->IC50 TI Calculate TI (LD50 / ED50) IC50->TI Informs Efficacy AnimalModel Rodent Model Dosing Acute Oral Dosing AnimalModel->Dosing LD50 Determine LD50 Dosing->LD50 LD50->TI

Caption: Experimental workflow for determining the therapeutic index.

G TI Therapeutic Index (TI) equals = TI->equals fraction equals->fraction LD50 LD50 (Median Lethal Dose) ED50 ED50 (Median Effective Dose) Toxicity Toxicity LD50->Toxicity Efficacy Efficacy ED50->Efficacy

Caption: Logical relationship in the calculation of the Therapeutic Index.

References

Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies performed on various pyrazolo[1,5-a]pyrimidine derivatives, targeting a range of proteins implicated in diseases such as cancer, inflammation, and bacterial infections. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform future research and development of this promising class of compounds.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different pyrazolo[1,5-a]pyrimidine derivatives against their respective protein targets. This allows for a direct comparison of the potential efficacy of these compounds.

Table 1: Comparative Docking Scores and Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclooxygenase (COX) Enzymes

DerivativeTarget Protein (PDB ID)Docking Score (Binding Energy, kcal/mol)In Vitro Activity (IC50, µM)Reference Compound
4cCOX-1 (3KK6, 4OIZ)High Binding Energy9.835 ± 0.50Meloxicam, Celecoxib
5bCOX-1 (3KK6, 4OIZ)High Binding Energy4.909 ± 0.25Meloxicam, Celecoxib
4cCOX-2 (1CX2, 3LN1)High Binding Energy4.597 ± 0.20Meloxicam, Celecoxib
5bCOX-2 (1CX2, 3LN1)High Binding Energy3.289 ± 0.14Meloxicam, Celecoxib
6aCOX-1/COX-2High Binding Energy-Meloxicam, Celecoxib
7aCOX-1/COX-2High Binding Energy-Meloxicam, Celecoxib
7bCOX-1/COX-2High Binding Energy-Meloxicam, Celecoxib
10bCOX-1/COX-2High Binding Energy-Meloxicam, Celecoxib

Data extracted from a study on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors.[1]

Table 2: Comparative Docking Scores of Pyrazolo[1,5-a]pyrimidine Derivatives against Microbial Enzymes

DerivativeTarget Protein (PDB ID)Docking Score (Binding Energy, kcal/mol)Key Interactions
14jS. aureus DNA Gyrase (2XCT)-27.66Hydrogen bonds with Asp32
14bC. albicans Secreted Aspartic Protease (1ZAP)Lower Binding EnergyVarious binding modes
14eC. albicans Secreted Aspartic Protease (1ZAP)Lower Binding EnergyVarious binding modes
14jC. albicans Secreted Aspartic Protease (1ZAP)Lower Binding EnergyVarious binding modes
4cMurA-Engagement with crucial residues in the active site

Data compiled from studies on the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives.[2][3][4]

Table 3: Comparative Docking and Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases

DerivativeTarget Protein (PDB ID)In Vitro Activity (IC50, µM)Reference Compound
13PI3Kδ (2WXP)-GDC-0941
4dVEGFR-20.14 ± 0.54 (HepG2), 0.72 ± 0.03 (MCF-7), 2.33 ± 0.61 (A549)Doxorubicin
6tCDK20.09Ribociclib
6sCDK20.23Ribociclib
6sTRKA0.45Larotrectinib

Data from studies investigating pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors.[5][6][7]

Experimental Protocols: A Look into the "How"

The methodologies employed in molecular docking studies are critical for the interpretation and reproducibility of the results. Below are detailed protocols from the cited literature.

General Molecular Docking Protocol for Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol represents a generalized workflow based on several studies.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using computational tools like AutoDock Tools.

    • The protein structure is then energy minimized using a suitable force field to relieve any steric clashes.[8]

  • Ligand Preparation:

    • The 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives are drawn using chemical drawing software (e.g., ChemDraw).

    • These 2D structures are converted to 3D structures and optimized to their lowest energy conformation using a suitable force field.

  • Molecular Docking:

    • Docking is performed using software such as AutoDock Vina[5], GOLD[8], or other similar programs.

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand. The size and center of the grid box are determined based on the co-crystallized ligand or by identifying the binding pocket using computational tools.

    • The docking algorithm is then run to generate multiple binding poses of the ligand within the protein's active site.

    • The poses are scored based on their binding energy, and the pose with the lowest binding energy is typically considered the most favorable.

  • Analysis of Results:

    • The binding interactions between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio.

    • Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified to understand the binding mode of the compound.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of PI3Kδ, a key component of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_Pyrimidine->PI3K inhibits

Caption: PI3K Signaling Pathway Inhibition.

Experimental Workflow: Comparative Docking Study

The following diagram outlines a typical workflow for conducting a comparative docking study of novel compounds.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Comparison Target_Selection 1. Target Protein Selection (PDB) Grid_Generation 3. Active Site Grid Generation Target_Selection->Grid_Generation Ligand_Design 2. Ligand Library Design & 3D Conversion Molecular_Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand_Design->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis 5. Binding Pose & Energy Analysis Molecular_Docking->Pose_Analysis Interaction_Analysis 6. Interaction Analysis (H-bonds, etc.) Pose_Analysis->Interaction_Analysis Comparative_Analysis 7. Comparative Analysis with Known Inhibitors Interaction_Analysis->Comparative_Analysis SAR_Studies 8. Structure-Activity Relationship (SAR) Comparative_Analysis->SAR_Studies

Caption: Docking Study Workflow.

References

Safety Operating Guide

Proper Disposal of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified with several hazards that require strict adherence to safety protocols.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from accidental spills.

  • Eye/face protection: To guard against splashes and dust.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Hazard Summary

Understanding the hazards associated with this compound is fundamental to its safe management. The primary hazards include:

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity

Data derived from safety data sheets of analogous compounds.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[4][5]

  • The storage area should be secure and accessible only to authorized personnel.[3][4][6]

3. Contaminated Materials:

  • Any materials that come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.

  • Dispose of these materials in the designated waste container.

  • Decontaminate any non-disposable equipment that has been in contact with the chemical.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[2]

  • Avoid breathing dust.[2]

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Carefully collect the spilled material using an inert absorbent material and place it in the designated waste container.

  • Clean the spill area thoroughly.

5. Final Disposal:

  • The ultimate disposal of the chemical waste must be handled by a licensed and approved waste disposal facility.[3][4][5][6]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container. They will ensure that the disposal is carried out in compliance with all applicable regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow A Identify Waste (this compound) B Segregate into a Designated, Labeled Container A->B C Store Container Securely (Cool, Dry, Ventilated) B->C D Is Container Full? C->D E Contact Environmental Health & Safety (EHS) D->E Yes G Continue to Add Waste (if necessary) D->G No F Arrange for Professional Waste Disposal E->F G->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, a heterocyclic compound with potential applications in pharmaceutical research. The following procedural guidance is designed to minimize risk and establish safe laboratory practices from initial handling to final disposal.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator or use in a chemical fume hood
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area or chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Post-Reaction Workup and Purification Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area

Note: Always consult your institution's specific safety guidelines and the results of your risk assessment to determine the appropriate level of PPE.

Experimental Protocols: Safe Handling and Disposal

1. Engineering Controls: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible.

2. Handling Procedures:

  • Weighing: To prevent the generation of dust, weigh the solid compound in a fume hood or a ventilated balance enclosure. Use anti-static weigh paper or boats.

  • Solution Preparation: Add the solid to the solvent slowly while stirring. Avoid splashing.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas[1]. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][3].

4. Disposal Plan: Dispose of all waste materials, including empty containers, contaminated gloves, and absorbent materials, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain.

Visualizing Safe Workflow and PPE Logic

To further clarify the procedural steps and the relationship between different PPE components, the following diagrams have been created.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Weighing Weigh Compound in Fume Hood Gather_PPE->Weighing Solution_Prep Prepare Solution Weighing->Solution_Prep Reaction Run Reaction Solution_Prep->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal

Caption: Workflow for handling this compound.

PPE_Relationship Core_Protection Core Protection Lab_Coat Lab Coat Core_Protection->Lab_Coat Safety_Glasses Safety Glasses (with side shields) Core_Protection->Safety_Glasses Closed_Toe_Shoes Closed-Toe Shoes Core_Protection->Closed_Toe_Shoes Task_Specific_Protection Task-Specific Protection Nitrile_Gloves Nitrile Gloves Task_Specific_Protection->Nitrile_Gloves Goggles Chemical Splash Goggles Task_Specific_Protection->Goggles Face_Shield Face Shield Task_Specific_Protection->Face_Shield Respirator Respirator (N95) Task_Specific_Protection->Respirator Apron Chemical-Resistant Apron Task_Specific_Protection->Apron

Caption: Logical relationship of personal protective equipment components.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.